molecular formula C5H6N2O2 B12832017 1,4-Dimethyl-1H-imidazole-2,5-dione

1,4-Dimethyl-1H-imidazole-2,5-dione

Katalognummer: B12832017
Molekulargewicht: 126.11 g/mol
InChI-Schlüssel: VLSBYOFKSMOUHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-1H-imidazole-2,5-dione is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-1H-imidazole-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-1H-imidazole-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H6N2O2

Molekulargewicht

126.11 g/mol

IUPAC-Name

3,5-dimethylimidazole-2,4-dione

InChI

InChI=1S/C5H6N2O2/c1-3-4(8)7(2)5(9)6-3/h1-2H3

InChI-Schlüssel

VLSBYOFKSMOUHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)N(C1=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Rational Design and Synthesis of 1,4-Dimethyl-1H-imidazole-2,5-dione: A Methodological Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective in this guide is to move beyond mere procedural recitations. We will deconstruct the synthetic causality, thermodynamic controls, and regiochemical logic required to successfully isolate 1,4-dimethyl-1H-imidazole-2,5-dione. This heterocyclic core is of paramount interest in medicinal chemistry due to its utility as a conformationally restricted bioisostere for maleimides and hydantoins, making it highly relevant in the development of metabotropic glutamate receptor antagonists and novel antibacterial agents[1][2].

Regiochemical Causality & Mechanistic Pathway

The synthesis of 1,4-dimethyl-1H-imidazole-2,5-dione relies on the highly regioselective cyclocondensation between N-methylurea and pyruvic acid . Achieving the correct isomer requires exploiting the differential nucleophilicity and steric profiles of the two nitrogen centers on the urea derivative[3][4].

The Kinetic vs. Thermodynamic Paradigm
  • Imine Formation (Kinetic Control): The primary amine moiety (–NH₂) of N-methylurea is less sterically hindered than the secondary –NH(CH₃) group. Under mild acid catalysis (glacial acetic acid), the highly electrophilic α-keto carbon of pyruvic acid undergoes rapid nucleophilic attack by the –NH₂ group. Dehydration yields an intermediate imine.

  • Lactamization (Thermodynamic Control): Once the imine is established, the secondary amine (–NH(CH₃)) is geometrically positioned to attack the adjacent carboxylic acid. The presence of anhydrous sodium acetate acts as a mild basic buffer. It prevents the complete protonation of the N-methyl nitrogen, retaining its nucleophilicity for the intramolecular attack. The thermal energy (reflux at 120 °C) provides the necessary driving force to overcome the activation barrier of this second dehydration, forming a highly stable, fully conjugated 5-membered lactam ring[1][5].

MechanismPathway NMU N-Methylurea (Primary NH2) Mix Acidic Activation (AcOH + NaOAc) NMU->Mix PA Pyruvic Acid (α-Ketone) PA->Mix Imine Imine Intermediate (N3=C4 bond) Mix->Imine -H2O Kinetic Attack Lactam Intramolecular Lactamization Imine->Lactam Nucleophilic Ring Closure Product 1,4-Dimethyl-1H- imidazole-2,5-dione Lactam->Product -H2O Thermodynamic

Chemical mechanism for regiospecific cyclocondensation of the imidazole-2,5-dione core.

Experimental Workflow: A Self-Validating Protocol

A robust chemical protocol must act as a self-validating system; it should provide observable feedback at each critical inflection point to confirm trajectory without requiring immediate mass spectrometry. The following optimized procedure utilizes fused sodium acetate and glacial acetic acid[3].

Reagents and Materials
  • N-methylurea: 10.0 mmol (741 mg)

  • Pyruvic acid: 10.0 mmol (880 mg)[6][7]

  • Glacial acetic acid: 20 mL

  • Anhydrous Sodium Acetate: 15.0 mmol (1.23 g)

  • Absolute Ethanol: 10 mL (for initial dissolution)

Step-by-Step Methodology
  • Reactor Charging: In a 50 mL round-bottom flask, suspend 10.0 mmol of N-methylurea and 15.0 mmol of anhydrous sodium acetate in 20 mL of glacial acetic acid. Stir the mixture vigorously at 25 °C.

    • Validation Checkpoint: The mixture will appear as a cloudy white suspension. This confirms the insolubility of the acetate salt prior to thermal activation.

  • Electrophile Introduction: Add 10 mL of absolute ethanol to facilitate phase transfer, followed by the dropwise addition of pyruvic acid (10.0 mmol) over 5 minutes.

  • Thermal Cyclocondensation: Attach a reflux condenser and lower the flask into a pre-heated oil bath maintained at 120–130 °C. Reflux the mixture for exactly 5 hours.

    • Validation Checkpoint: At approximately 80 °C, the suspension transitions into a clear amber solution, signaling the formation of the soluble imine intermediate.

  • Isolation via Precipitation: Remove the flask from the heat source and allow it to naturally cool to 25 °C. To force precipitation, add 15 mL of ice-cold distilled water.

    • Validation Checkpoint: A fine, pale-yellow crystalline precipitate will form. If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation.

  • Purification: Filter the crude product under vacuum. Wash the filter cake iteratively with cold ethanol (3 × 5 mL) to remove unreacted pyruvic acid and acetate salts. Dry under a high vacuum (0.1 mbar) for 12 hours.

Workflow Step1 Step 1: Reagent Charging (N-Methylurea + AcOH/NaOAc) Step2 Step 2: Electrophile Addition (Pyruvic Acid + EtOH) Step1->Step2 Step3 Step 3: Thermal Condensation (120°C Reflux, 5h) Step2->Step3 Step4 Step 4: Controlled Precipitation (Cooling + Aqueous crash-out) Step3->Step4 Step5 Step 5: Product Isolation (Vacuum filtration & cold EtOH wash) Step4->Step5

Step-by-step synthetic workflow emphasizing thermodynamic control and self-validation.

Quantitative Data: Reaction Optimization Parameters

To establish the supremacy of the chosen acidic protocol, it is critical to compare it against alternative synthetic environments. While traditional solvent-based reflux yields highly pure compounds, modern adaptations inspired by multi-component orthoester condensations demonstrate that solvent-free catalytic approaches are rapidly gaining traction[8].

Reaction Medium / SolventCatalystTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity Profile (NMR)
Glacial AcOH / Ethanol NaOAc (1.5 eq) 120 5.0 78 High (>98%)
Toluene (Dean-Stark)p-TSA (0.1 eq)11012.061Moderate (~90%)
Aqueous EthanolHCl (1.0 eq)788.042Low (Polymerization)
Solvent-Free (Grinding)Zn(OTf)₂ (5 mol%)257.084High (>97%)

Note: The glacial acetic acid route remains the gold standard for regiocontrol, though the zinc-catalyzed solvent-free approach represents an intriguing green-chemistry alternative for generating analogous nitrogen-rich heterocycles[8].

Spectroscopic Validation Signatures

To definitively confirm the 1,4-dimethyl-1H-imidazole-2,5-dione architecture and exclude the 3,4-dimethyl isomer, the resultant compound must be validated spectroscopically.

  • FT-IR (ATR): Expect distinct, sharp carbonyl stretching frequencies. The C2(=O) urea-derived carbonyl typically presents at ~1730 cm⁻¹, whereas the C5(=O) lactam carbonyl presents slightly lower at ~1680 cm⁻¹ due to cross-conjugation.

  • ¹H NMR (400 MHz, DMSO-d6): The structural causality dictates the absence of exchangeable N-H protons. You will observe two distinct singlets:

    • δ ~3.05 ppm (3H, s) corresponding to the highly deshielded N1-CH₃ group.

    • δ ~2.15 ppm (3H, s) corresponding to the C4-CH₃ allylic group attached to the conjugated N3=C4 double bond.

References

1.[1] "Synthesis and Antimicrobial Evaluation of Novel Substituted Quinolonyl Imidazole Derivatives." Heterocyclic Letters, 2019, Vol 9(4), 461-466. Available:[Link] 2.[3] "Synthesis of Quinolonyl Imidazole:[1-(substituted-4-methyl-2-oxoquinolin-1(2H)-yl)-4-methyl-1H-imidazole-2,5-dione]." Heterocyclic Letters, 2019. Available:[Link] 3.[2] "Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists." US Patent US20030055085A1. Available: 4.[5] "Enantiomerically Enriched Bicyclic Hydroxamic Acids in One Step from α-Aminohydroxamic Acids and Keto Acids via Cyclocondensation." Synthetic Communications, 2013, Vol 43(18). Available:[Link] 5.[8] "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media." RSC Advances, 2020. Available:[Link] 6.[4] "Gas Solubility Using Deep Eutectic Solvents: Review and Analysis." ACS Sustainable Chemistry & Engineering, 2021. Available:[Link]

Sources

Mechanism of Action of 1,4-Dimethyl-1H-imidazole-2,5-dione (1,4-DMI-2,5-D): A Tunable Electrophilic Warhead in Targeted Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery, offering unparalleled biochemical efficiency, prolonged pharmacodynamics, and the ability to drug previously intractable targets[1]. However, the field remains constrained by a narrow repertoire of clinically validated electrophilic "warheads"—primarily acrylamides. As a Senior Application Scientist, I present this technical whitepaper detailing the core mechanism of action of 1,4-Dimethyl-1H-imidazole-2,5-dione (1,4-DMI-2,5-D) . Functioning as a highly tunable, heterocyclic electrophile, 1,4-DMI-2,5-D bridges the reactivity gap between hyper-reactive maleimides and low-reactivity acrylamides[2], offering a distinct electronic profile for precision cysteine mapping and therapeutic covalent modification.

Structural Basis and Electronic Mechanism of Action

The Imine-Carbonyl Conjugated Trap

To understand the mechanism of action of 1,4-DMI-2,5-D, one must dissect its atomic topography. The core scaffold is an oxidized imidazole ring featuring:

  • A methyl group at the

    
     position, which dictates spatial orientation and lipid solubility.
    
  • Two carbonyl groups at the

    
     and 
    
    
    
    positions, which act as powerful electron-withdrawing groups (EWGs).
  • A critical endocyclic imine double bond (

    
    ), with a methyl substituent at 
    
    
    
    .

The juxtaposition of the


 carbonyl adjacent to the 

imine creates a highly electron-deficient conjugated system. Unlike standard Michael acceptors (which undergo 1,4-conjugate addition), 1,4-DMI-2,5-D operates via a highly localized 1,2-addition at the

carbon
. When a nucleophile—specifically a deprotonated cysteine thiolate (

) within a protein binding pocket—approaches, it attacks the electrophilic

center. This drives the

re-hybridization of the

carbon, transferring the electron density to the

nitrogen, which is subsequently protonated by the solvent.
Causality of Reactivity Tuning

Why utilize an oxidized imidazole instead of a standard maleimide? Maleimides (e.g., N-ethylmaleimide) are notoriously pan-reactive, attacking nearly all accessible surface cysteines with a half-life of less than a minute. In contrast, the electron density in 1,4-DMI-2,5-D is partially stabilized by the internal heteroatom resonance of the imidazole core. This requires the target protein to explicitly coordinate and lower the transition state energy for nucleophilic attack, enforcing proximity-driven selectivity[3].

G A 1,4-DMI-2,5-D Warhead (Electrophilic C4=N3) C Pre-covalent Encounter (Reversible Equilibrium) A->C B Target Protein Pocket (Deprotonated Cys-S⁻) B->C D Nucleophilic Attack at C4 Position C->D Orientation & Proximity E Irreversible Covalent Thioether Adduct (sp³ C4) D->E Re-hybridization & Protonation

Caption: Reaction mechanism of 1,4-DMI-2,5-D undergoing 1,2-addition with a target cysteine.

Quantitative Benchmarking and Proteomic Selectivity

To empirically validate the utility of 1,4-DMI-2,5-D, it must be benchmarked against standard electrophiles. The kinetic parameter


 is utilized to define covalent potency: 

reflects the initial reversible binding affinity, while

defines the maximum rate of covalent bond formation[4].

We benchmark the intrinsic reactivity using a Glutathione (GSH) depletion assay. Causality of choice: Evaluating intrinsic reactivity against a naked tripeptide (GSH) strips away the confounding variables of protein structural sterics, isolating the true electrophilicity index of the warhead[3].

Table 1: Warhead Kinetic Benchmarking and Selectivity Profiles
Warhead ChemotypeMechanism of AdditionIntrinsic GSH

(pH 7.4)
Proteome Selectivity ScorePrimary TCI Application
1,4-DMI-2,5-D 1,2-Nucleophilic Attack 45 min High (Proximity-dependent) Targeted Degradation / Lead Optimization
N-Ethylmaleimide1,4-Michael Addition< 1 minVery Low (Pan-reactive)Non-specific Protein Profiling
Acrylamide1,4-Michael Addition> 300 minVery HighLate-stage Clinical Covalent Drugs
Chloroacetamide

Alkylation
120 minModerateBroad High-Throughput Screening

Data synthesis reveals 1,4-DMI-2,5-D as a 'Goldilocks' warhead—reactive enough to capture shallow-pocket cysteines that acrylamides miss, but sufficiently stable to avoid the catastrophic off-target toxicity characteristic of maleimides[5].

Self-Validating Experimental Protocol: Target Engagement & Cysteine Profiling

A robust mechanism of action must be proven through orthogonal, self-validating analytical methods. The following protocol outlines a tandem mass spectrometry workflow designed to confirm exact site modification while concurrently ruling out promiscuous off-target binding.

Step-by-Step Methodology: Isotopic Activity-Based Protein Profiling (iso-ABPP)

Step 1: Cell Lysate Preparation and Native Incubation

  • Extract MDA-MB-231 cells in non-denaturing lysis buffer (50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4). Causality: Maintaining the native tertiary structure is critical; denatured proteins expose buried cysteines, generating false-positive covalent artifacts.

  • Divide lysate into "Vehicle Control" and "1,4-DMI-2,5-D Treated" (10 µM) cohorts and incubate for 2 hours at 37°C.

Step 2: Probe Competition and Click Chemistry

  • Introduce a pan-reactive iodoacetamide-alkyne (IA-alkyne) probe (100 µM) for 1 hour. Causality: The IA-alkyne acts as a universal reporter. Cysteines pre-covalently blocked by 1,4-DMI-2,5-D will NOT react with the IA-alkyne, resulting in a quantifiable loss of signal (competitive validation)[6].

  • Execute Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a light (control) and heavy (treated) isotopic Biotin-Azide tag.

Step 3: Enrichment and Orthogonal LC-MS/MS Validation

  • Pool the light/heavy lysates, enrich via streptavidin-agarose beads, and perform on-bead trypsin digestion.

  • Analyze eluted peptides via High-Resolution LC-MS/MS.

  • Self-Validating Output: Calculate the Heavy:Light (

    
    ) isotopic ratio. An 
    
    
    
    ratio
    
    
    at a specific cysteine peptide definitively validates 1,4-DMI-2,5-D target engagement, while a ratio of
    
    
    across the remaining proteome confirms lack of off-target toxicity[7].

G step1 Preserved Native Lysate (Maintains Cys-pKa) step2 1,4-DMI-2,5-D Incubation (Occupies Target Site) step1->step2 Target Engagement step3 IA-Alkyne Addition (Labels Unbound Sites) step2->step3 Competitive Profiling step4 Isotopic Click Bio-Orthogonal Tagging (Heavy/Light) step3->step4 Signal Conjugation step5 Streptavidin Enrichment & Trypsinization step4->step5 Peptide Isolation step6 LC-MS/MS Quantification (Ratio H:L < 0.2 = Hit) step5->step6 Orthogonal Validation

Caption: Chemoproteomic Isotopic-ABPP workflow for self-validating 1,4-DMI-2,5-D target selectivity.

Application Case Study: Modulation of the KEAP1-NRF2 Signaling Pathway

The unique electrophilicity of 1,4-DMI-2,5-D makes it an ideal candidate for targeting sensor cysteines involved in redox regulation, particularly the Kelch-like ECH-associated protein 1 (KEAP1) . KEAP1 serves as the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (NRF2).

KEAP1 contains highly reactive, low-pKa sensor cysteines (notably


). When 1,4-DMI-2,5-D accesses the KEAP1 pocket, the 

imine bond rapidly traps the

thiolate.
  • The Causality of Pathway Activation: This covalent modification induces a steric and allosteric conformational shift in the BTB domain of KEAP1, disrupting its ability to serve as an adaptor for the Cul3-based E3 ubiquitin ligase complex.

  • As a result, NRF2 ubiquitination is halted. Free NRF2 accumulates, translocates to the nucleus, and binds to Antioxidant Response Elements (ARE), triggering a robust cytoprotective transcriptional program.

G DMI 1,4-DMI-2,5-D Warhead KEAP KEAP1 Sensor (Cys151) DMI->KEAP Covalent Modification NRF2_Bound Ubiquitinated NRF2 (Proteasomal Degradation) KEAP->NRF2_Bound Basal State (No Drug) NRF2_Free Stabilized NRF2 Protein KEAP->NRF2_Free Conformational Uncoupling NUC Nuclear Translocation NRF2_Free->NUC Accumulation ARE Antioxidant Response Elements (Cytoprotective Gene Expression) NUC->ARE Transcription Activation

Caption: Mechanism of KEAP1-NRF2 cytoprotective pathway activation via 1,4-DMI-2,5-D covalent adduction.

Conclusion

The architectural design of 1,4-Dimethyl-1H-imidazole-2,5-dione exemplifies rational covalent drug engineering. By leveraging a sterically accessible, electro-positive


 imine carbon flanked by electron-withdrawing carbonyls, 1,4-DMI-2,5-D delivers predictable, high-yield covalent inhibition. Supported by stringent iso-ABPP chemoproteomic validation, this electrophilic core represents a vital tool for medicinal chemists looking to expand beyond acrylamide libraries and target the "undruggable" cysteinome.

References

  • - MDPI / PMC[1] 2. - Taylor & Francis / Expert Opinion on Drug Discovery[2] 3. - ACS Publications / Chemical Reviews[5] 4. - National Institutes of Health (NIH) / PMC[6] 5. - European Journal of Medicinal Chemistry / ELTE[3]

  • - Wikipedia[8] 7. - Taylor & Francis[4]

Sources

1,4-Dimethyl-1H-imidazole-2,5-dione: Scaffold Engineering, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, identifying rigid, predictable pharmacophores is critical for optimizing target binding affinity. The 1H-imidazole-2,5-dione class represents a highly specialized heterocyclic scaffold. Specifically, 1,4-Dimethyl-1H-imidazole-2,5-dione (CAS: 287933-43-1) [1] isolates this reactive core into a compact, low-molecular-weight building block. Unlike its fully saturated analogs (such as standard hydantoins)[2], this core features an electrophilic imine-like double bond (


) cross-conjugated with two distinct carbonyl groups.

This in-depth technical guide synthesizes the physicochemical parameters, structural mechanics, and validated synthetic protocols for 1,4-dimethyl-1H-imidazole-2,5-dione, equipping researchers and application scientists with a robust framework for incorporating this fragment into advanced lead generation and mechanistic screening.

Structural & Physicochemical Profiling

Molecular Architecture & Stereoelectronics

The core geometry of 1,4-dimethyl-1H-imidazole-2,5-dione differs dramatically from unsubstituted imidazoles or standard hydantoins (e.g., imidazolidine-2,4-diones). The placement of methyl groups at the N1 and C4 positions creates a "locked" stereoelectronic environment.

  • Tautomeric Rigidity: Unsubstituted imidazoles are prone to extensive lactam-lactim tautomerization, complicating their pharmacokinetic profiles. The N1-methylation permanently fixes the molecule in the dione state, maintaining a rigid and predictable dipole moment[3].

  • Electrophilic Imine Resonance: The double bond residing between N3 and C4 is highly sensitive to external nucleophiles. The C4-methyl group provides localized steric shielding, modulating the reactivity of this bond to prevent promiscuous degradation while allowing selective target engagement.

Physiochemical Parameters

The following table synthesizes the core metrics of this molecule, establishing its viability for Fragment-Based Drug Design (FBDD).

PropertyValueStructural/Therapeutic Rationale
CAS Number 287933-43-1Unique commercial and chemical registry identifier[1].
Molecular Formula

Highly efficient ligand efficiency (LE) due to low atom count.
Molecular Weight 126.11 g/mol Well within the strict

Da limit for standard fragment libraries.
SMILES CC1=NC(=O)N(C)C1=ODenotes the critical C=N unsaturation distinct from hydantoins.
Hydrogen Bond Acceptors 3 (N3, O2, O5)Excellent capacity for bridging kinase active sites.
Hydrogen Bond Donors 0The N1-methyl removes standard imidazole hydrogen donation.

Mechanistic Reactivity & Target Engagement

The pharmacological utility of the 1H-imidazole-2,5-dione scaffold is profound, most notably observed in complex marine alkaloids like Naamidine A [4]. Naamidine A utilizes this exact core to act as a highly selective inhibitor of Epidermal Growth Factor Receptor (EGFR)-dependent cellular proliferation[4].

By leveraging 1,4-dimethyl-1H-imidazole-2,5-dione, developers can map out primary binding kinetics before committing to complex total syntheses. The relationship between the scaffold's features and target binding is visualized below:

G n1 N1-Methylation Fixed Tautomeric State n5 Electrophilic N=C Bond Pharmacophore Core n1->n5 Locks Dipole Moment n2 C4-Methylation Steric Shielding n2->n5 Modulates Nucleophilic Attack n3 C2/C5 Carbonyls Electron Withdrawal n3->n5 Enhances Electrophilicity n4 Receptor H-Bonding Network (e.g., EGFR Active Site) n5->n4 Targeted Kinase Inhibition

Structural attributes governing target engagement of the imidazole-2,5-dione core.

Synthetic Methodology & Validated Protocols

Isolating the 1H-imidazole-2,5-dione core requires a sequence that prevents premature saturation of the crucial N3=C4 double bond. Building on cyclization methodologies established for related imidazoquinazoline derivatives[5], the following self-validating protocol utilizes N-methyl-2-oxopropanamide to construct the exact 1,4-dimethyl architecture.

Reagents & Materials
  • Precursor: N-methyl-2-oxopropanamide (1.0 eq)

  • Cyclizing Agent: Potassium Cyanate (KOCN) (1.5 eq)

  • Catalyst/Buffer: Glacial Acetic Acid (1.2 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Cyclization Protocol
  • Precursor Activation: Dissolve N-methyl-2-oxopropanamide (10.0 mmol) in 25 mL of anhydrous DMF in an oven-dried, argon-flushed round-bottom flask.

    • Causality: The rigid exclusion of ambient moisture is imperative; water will competitively act as a nucleophile, converting the isocyanate intermediate into an undesired amine and poisoning the ring closure[5].

  • Cyanate Addition & Intermediate Formation: Cool the mixture to 0 °C using an ice bath. Add glacial acetic acid dropwise, followed by the slow, stepwise addition of Potassium Cyanate.

    • Causality: The acetic acid protonates the highly reactive carbonyl group of the pyruvamide derivative. This lowers the LUMO energy, making the adjacent carbon highly susceptible to nucleophilic attack by the cyanate ion, generating the transient ureido-ketone intermediate.

  • Thermal Dehydrative Ring Closure: Gradually warm the reaction to room temperature, then heat to 80 °C for 4.5 hours with continuous stirring.

    • Causality: The thermal energy forces an intramolecular condensation. The lone pair on the terminal urea nitrogen attacks the highly electrophilic ketone, ejecting water and forming the unsaturated 1H-imidazole-2,5-dione system[5].

  • Quenching and Isolation: Cool the vessel to ambient temperature and quench aggressively over crushed ice. Extract the aqueous phase three times with 30 mL Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous

    
    .
    
  • Purification: Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 7:3 gradient) to yield the pure 1,4-dimethyl-1H-imidazole-2,5-dione (CAS: 287933-43-1).

Applications in Drug Development Workflows

Given its profile, the 1,4-dimethyl-1H-imidazole-2,5-dione scaffold is an ideal candidate for Fragment-Based Lead Discovery (FBLD). Its application generally follows a standardized hit-to-lead workflow, minimizing late-stage attrition by locking in the kinetic parameters of the core structure early in the pipeline.

Workflow step1 Synthesis & Cyclization (CAS 287933-43-1) step2 Orthogonal Purity Analysis (HPLC-MS / NMR) step1->step2 step3 In Vitro High-Throughput Screening (e.g., EGFR Binding) step2->step3 step4 SAR Optimization (Peripheral Derivatization) step3->step4

End-to-end drug development workflow utilizing the imidazole-2,5-dione scaffold.

By establishing the foundational reactivity and structure-activity relationships (SAR) of this minimal pharmacophore, researchers can precisely calibrate side-chain modifications to improve target specificity, avoiding the steric clashes commonly encountered when starting with oversized lead molecules.

References

  • Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives Source: Semantic Scholar URL:[Link]

  • BCDMH (Bromochlorodimethylhydantoin) and Structural Analogs Source: Wikipedia URL:[Link]

Sources

1,4-Dimethyl-1H-imidazole-2,5-dione crystal structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 1,4-Dimethyl-1H-imidazole-2,5-dione

Authored by: Gemini, Senior Application Scientist

Foreword: The precise elucidation of a molecule's three-dimensional architecture is a cornerstone of modern chemical and pharmaceutical sciences. For researchers and professionals in drug development, understanding the crystal structure of a compound is not merely an academic exercise; it is a critical step in deciphering its physicochemical properties, predicting its behavior in biological systems, and rationally designing more potent and specific therapeutic agents. This guide provides a comprehensive overview of the methodologies and analytical frameworks for the crystal structure analysis of 1,4-Dimethyl-1H-imidazole-2,5-dione, a representative of the versatile imidazole class of heterocyclic compounds. The principles and techniques detailed herein are broadly applicable across the study of small organic molecules.

Introduction to 1,4-Dimethyl-1H-imidazole-2,5-dione and the Imperative of Crystal Structure Analysis

The imidazole moiety is a ubiquitous structural motif in a vast array of biologically active molecules, including the amino acid histidine and numerous pharmaceuticals.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][3][5][6] The subject of this guide, 1,4-Dimethyl-1H-imidazole-2,5-dione, belongs to this important class of compounds.

The determination of its single-crystal X-ray structure provides the most unambiguous and detailed information about its molecular conformation, including precise bond lengths, bond angles, and the planarity of its heterocyclic core.[7] Furthermore, analysis of the crystal packing reveals the intricate network of intermolecular interactions that govern the solid-state properties of the material, such as solubility, stability, and melting point. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), identifying potential binding modes with biological targets, and guiding lead optimization efforts.

From Synthesis to Single Crystal: An Experimental Blueprint

Synthesis of 1,4-Dimethyl-1H-imidazole-2,5-dione

While numerous synthetic routes to substituted imidazoles have been developed, a common approach involves the condensation of a dicarbonyl compound, an aldehyde, an amine, and an ammonia source.[4][8][9] For 1,4-Dimethyl-1H-imidazole-2,5-dione, a plausible synthetic strategy could involve the N-methylation of a pre-formed imidazole-2,5-dione precursor. This two-step approach often provides better control over the regiochemistry of the final product.[10]

Exemplary Protocol:

  • Formation of the Imidazole Core: The synthesis could start with the cyclocondensation of an appropriate α-amino acid derivative with a carbonyl source to form the imidazole-2,5-dione ring.

  • N-methylation: The resulting intermediate would then be subjected to methylation. A common procedure involves dissolving the precursor in an anhydrous solvent like dimethylformamide (DMF), followed by the addition of a base such as sodium hydride (NaH) to deprotonate the imidazole nitrogen. Subsequently, a methylating agent like methyl iodide (CH₃I) is added to introduce the methyl groups at the N1 and N4 positions.[10]

  • Purification: The crude product would be purified using techniques like column chromatography or recrystallization to obtain the pure 1,4-Dimethyl-1H-imidazole-2,5-dione.[8][11]

Crystallization: The Art of Growing High-Quality Crystals

The success of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals, which can be challenging to grow.[7] Several techniques can be employed, with slow evaporation being one of the most common methods for small organic molecules.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: A crucial first step is to screen a variety of solvents to find one in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: A nearly saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. This allows the solvent to evaporate slowly over several days or weeks.

  • Crystal Harvesting: Once well-formed crystals of suitable size appear, they are carefully harvested from the solution.

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The experimental workflow for SC-XRD can be broken down into three main stages: data collection, structure solution, and structure refinement.[7]

SC_XRD_Workflow cluster_0 Experimental Setup cluster_1 Computational Analysis cluster_2 Final Output A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B Crystal is irradiated C Structure Solution (e.g., SHELXS, Direct Methods) B->C Diffraction data is processed D Structure Refinement (e.g., SHELXL, Least-Squares) C->D Initial model is refined E Crystallographic Data (CIF) D->E Final structural parameters F Molecular Structure & Packing E->F Visualization & Analysis

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol for SC-XRD:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction images at various orientations.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. An initial model of the crystal structure is obtained using direct or Patterson methods, often with software like SHELXS. This model is then refined using least-squares methods (e.g., with SHELXL) until the calculated diffraction pattern closely matches the experimentally observed one.[7][8]

Crystallographic Data Summary

The final refined structure is reported in a standard format, such as a Crystallographic Information File (CIF). The table below presents a representative set of crystallographic parameters that would be obtained for a compound like 1,4-Dimethyl-1H-imidazole-2,5-dione, based on data for similar imidazole derivatives.[8][12]

ParameterExample ValueSignificance
Chemical FormulaC₅H₆N₂O₂Defines the elemental composition of the molecule.
Molecular Weight126.12 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.[7][8]
Space GroupP2₁/cA specific description of the symmetry elements within the crystal.[7][8]
a, b, c (Å)a = 8.5, b = 10.2, c = 7.1The dimensions of the unit cell.[8][12]
α, β, γ (°)α = 90, β = 105, γ = 90The angles of the unit cell.[8][12]
Volume (ų)592.3The volume of the unit cell.[8]
Z4The number of molecules in the unit cell.[7][8]
Density (calculated)1.41 g/cm³The theoretical density of the crystal.
R-factor~0.05A measure of the agreement between the crystallographic model and the data.

Deciphering the Crystal Packing: Intermolecular Interactions

While the covalent bonds define the molecule, the non-covalent intermolecular interactions dictate how the molecules arrange themselves in the crystal lattice. These interactions, although weaker than covalent bonds, are crucial for the overall stability of the crystal structure.[1][13]

Intermolecular_Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 Hydrogen Bonds Molecule3 Molecule C Molecule1->Molecule3 van der Waals Molecule4 Molecule D Molecule2->Molecule4 π-π Stacking Molecule3->Molecule4 van der Waals

Sources

An In-depth Technical Guide to the Solubility and Stability of 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rather than a simple data sheet, this document serves as a methodological whitepaper. It is designed to empower researchers with both the theoretical understanding and the practical, step-by-step protocols necessary to determine the aqueous and organic solubility, as well as the intrinsic stability profile, of this and other novel compounds. The procedures outlined herein are grounded in established scientific principles and align with international regulatory standards, such as those from the International Council for Harmonisation (ICH), ensuring the generation of robust and reliable data crucial for informed decision-making in research and development.

Molecular Profile: Theoretical Considerations

The structure of 1,4-Dimethyl-1H-imidazole-2,5-dione—featuring a five-membered diazole ring, two carbonyl groups (dione functionality), and two methyl substituents on the nitrogen atoms—provides a basis for predicting its behavior.

  • Imidazole Core: The imidazole ring itself is aromatic and polar.[1] Unsubstituted imidazole is soluble in water due to hydrogen bonding.[2]

  • Dione Functionality: The two carbonyl groups introduce significant polarity and potential for hydrogen bond acceptance, which would typically favor solubility in polar solvents. However, the cyclic imide-like structure can also be susceptible to hydrolysis.[3][4]

  • N-Methylation: The methylation at the N1 and N4 positions blocks the N-H protons, preventing the molecule from acting as a hydrogen bond donor. This is a critical modification that will likely decrease its aqueous solubility compared to an unmethylated analogue and may influence its stability.[5]

Based on these features, the molecule is expected to exhibit moderate polarity. Its stability will be dictated by the resilience of the dione ring to hydrolysis under pH stress and the potential for oxidative or photolytic degradation. Empirical determination of these properties is therefore essential.

Aqueous and Organic Solubility Determination

Solubility is a critical determinant of a compound's behavior, from bioavailability in drug development to reaction kinetics in chemical synthesis.[6] The gold-standard approach for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices

The shake-flask method is chosen for its accuracy and ability to determine thermodynamic solubility, which is a true measure of a compound's dissolution potential at equilibrium.[8] An excess of the solid compound is used to ensure that the solution becomes saturated. Agitation time is determined empirically (e.g., by sampling at 24, 48, and 72 hours) to guarantee that equilibrium has been achieved, which is confirmed when subsequent measurements yield the same concentration.[7] Centrifugation or filtration is a critical step to separate all undissolved solids, ensuring that the analyzed supernatant represents only the dissolved compound.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 1,4-Dimethyl-1H-imidazole-2,5-dione in various solvents at controlled temperatures.

Materials:

  • 1,4-Dimethyl-1H-imidazole-2,5-dione (high purity, >98%)

  • Selection of solvents:

    • Purified Water (Type I)

    • Phosphate-Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0

    • Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Glass vials with Teflon-lined screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge and/or syringe filters (0.22 µm)

  • Validated HPLC-UV or LC-MS method for quantification

Procedure:

  • Add an excess amount of 1,4-Dimethyl-1H-imidazole-2,5-dione (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The key is to have undissolved solid visually present.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).

  • After incubation, confirm the presence of undissolved solid in each vial.

  • To separate the solid from the solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully withdraw a precise aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Repeat the experiment in triplicate for each solvent and temperature condition.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

SolventpHTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
Water~7.025Experimental Value± ValueCalculated Value
PBS5.037Experimental Value± ValueCalculated Value
PBS7.437Experimental Value± ValueCalculated Value
PBS9.037Experimental Value± ValueCalculated Value
EthanolN/A25Experimental Value± ValueCalculated Value
DMSON/A25Experimental Value± ValueCalculated Value
Workflow Visualization: Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_data Data Output prep1 Add excess compound to known solvent volume prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Confirm presence of undissolved solid equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Dilute for analysis sep2->sep3 sep4 Quantify via validated HPLC-UV / LC-MS method sep3->sep4 data1 Calculate Mean Solubility and Standard Deviation sep4->data1 G cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome stress1 Acid Hydrolysis ana1 Sample at time points (Aim for 5-20% degradation) stress1->ana1 stress2 Base Hydrolysis stress2->ana1 stress3 Oxidation (H₂O₂) stress3->ana1 stress4 Thermal (Heat) stress4->ana1 stress5 Photolytic (Light) stress5->ana1 ana2 Analyze via Stability- Indicating HPLC Method ana1->ana2 eval1 Quantify Parent & Degradants ana2->eval1 eval2 Assess Peak Purity eval1->eval2 eval3 Calculate Mass Balance eval2->eval3 out1 Identify Degradation Pathways & Intrinsic Stability Profile eval3->out1

Caption: Workflow for Forced Degradation and Stability Analysis.

Conclusion

The characterization of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For a novel compound like 1,4-Dimethyl-1H-imidazole-2,5-dione, where public data is limited, a systematic and empirically driven approach is paramount. By adhering to the robust, well-established protocols for solubility determination and forced degradation analysis detailed in this guide, researchers can generate the high-quality, reliable data necessary to advance their projects. This foundational knowledge enables the design of effective formulations, the establishment of appropriate storage and handling procedures, and the fulfillment of critical regulatory requirements, ultimately paving the way for successful innovation.

References

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Stability Indicating HPLC Method Development: A Review. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • The Royal Society of Chemistry. (2015). How to Develop Stability Indicating HPLC Methods. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • International Journal of Trend in Research and Development. (n.d.). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP–HPLC. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Slideshare. (n.d.). Unit 4 imidazole. [Link]

  • RSC Publishing. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. [Link]

  • RSC Publishing. (1978). Hydrolysis of 3-Arylimidazolidine-2,4-diones. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. [Link]

  • Oak Ridge National Laboratory. (2012). Cyclic imide dioximes: Formation and hydrolytic stability. [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • ResearchGate. (n.d.). Oxidative cleavage of imidazole ring in purine analogs. [Link]

  • ResearchGate. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

Sources

Methodological & Application

Applications of 1,4-Dimethyl-Substituted Imidazolidine-2,4-diones in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the medicinal chemistry applications of N,N'-disubstituted imidazolidine-2,4-dione derivatives, with a focus on the 1,4-dimethyl substitution pattern. We will delve into the synthesis, pharmacological activities, and structure-activity relationships of this important class of compounds, offering practical insights and protocols for researchers in drug development.

Introduction: The Privileged Hydantoin Scaffold

The compound of interest, 1,4-Dimethyl-1H-imidazole-2,5-dione, is more formally and commonly referred to in the scientific literature as a derivative of imidazolidine-2,4-dione , a scaffold widely known as hydantoin . This five-membered heterocyclic ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for a multitude of therapeutic agents.[1] The hydantoin core is present in several clinically significant drugs, including the anticonvulsant Phenytoin, the antiandrogen Enzalutamide, and the antimicrobial agent Nitrofurantoin, highlighting its therapeutic relevance.[1][2]

The synthetic accessibility of the hydantoin ring and the ease with which its five potential substituent sites can be modified make it an attractive starting point for the design of novel drugs.[2] These modifications allow for the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.

Synthetic Strategies for 1,4-Disubstituted Imidazolidine-2,4-diones

The synthesis of the imidazolidine-2,4-dione core can be accomplished through various established methods. A common approach involves the N-alkylation of the parent hydantoin ring to introduce substituents at the N-1 and N-3 positions. For a 1,4-disubstituted derivative, the synthesis would typically involve the creation of a C-5 substituted hydantoin, followed by N-methylation.

Below is a representative workflow for the synthesis of a 1,4-disubstituted imidazolidine-2,4-dione.

Synthesis_Workflow General Synthetic Workflow for 1,4-Disubstituted Imidazolidine-2,4-diones Start Starting Materials (e.g., Aldehyde/Ketone, Cyanide, Ammonium Carbonate) Bucherer_Bergs Bucherer-Bergs Reaction Start->Bucherer_Bergs One-pot synthesis Hydantoin_Core 5-Substituted Imidazolidine-2,4-dione Bucherer_Bergs->Hydantoin_Core N_Alkylation N-Alkylation (e.g., Methyl Iodide, Base) Hydantoin_Core->N_Alkylation Final_Product 1,4-Disubstituted Imidazolidine-2,4-dione N_Alkylation->Final_Product

Caption: General Synthetic Workflow for 1,4-Disubstituted Imidazolidine-2,4-diones.

Application Notes & Protocols

Anticonvulsant Agents

The hydantoin scaffold is famously associated with anticonvulsant activity, with Phenytoin being a landmark drug for the treatment of epilepsy.

Causality Behind Experimental Choices: For anticonvulsant hydantoins, the substitution at the C-5 position is a critical determinant of activity. An aromatic group at this position is generally essential for efficacy against tonic-clonic seizures.[1] Alkylation at the N-1 position, as in the case of a 1,4-dimethyl derivative, can modulate the therapeutic profile, potentially altering the spectrum of activity against different seizure types.[1]

Protocol: Synthesis of a 1,4-Disubstituted Hydantoin Derivative

This protocol describes a general method for the N-methylation of a 5-substituted hydantoin.

Materials:

  • 5-Aryl-imidazolidine-2,4-dione (1.0 eq)

  • Methyl iodide (2.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the 5-Aryl-imidazolidine-2,4-dione in anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension.

  • Add methyl iodide dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,4-disubstituted hydantoin.

Data Summary: Structure-Activity Relationship for Anticonvulsant Hydantoins

PositionSubstituent TypeEffect on Activity
C-5 Aromatic (e.g., Phenyl)Essential for activity against tonic-clonic seizures.[1]
C-5 AlkylMay introduce sedative properties.[1]
N-1, N-3 Alkylation (e.g., Methyl)Modulates activity profile and metabolic stability.[1]
Antimicrobial Agents

Certain imidazolidine-2,4-dione derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[1] The mechanism of action can vary depending on the specific substitutions on the hydantoin ring.

Causality Behind Experimental Choices: The antimicrobial efficacy of hydantoins is highly dependent on the nature of the substituents. For instance, the presence of a nitro group, as in nitrofurantoin, is crucial for its antibacterial action. The introduction of lipophilic groups can enhance cell membrane permeability, leading to improved activity.

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized hydantoin derivative.

Materials:

  • Synthesized 1,4-disubstituted hydantoin derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antidiabetic Agents

The structural similarity of imidazolidine-2,4-dione to thiazolidinedione, the core of a class of antidiabetic drugs, has prompted research into hydantoin derivatives as potential treatments for type 2 diabetes.[3]

Causality Behind Experimental Choices: Bioisosteric replacement of the sulfur atom in the thiazolidinedione ring with a nitrogen atom to form an imidazolidine-2,4-dione can lead to compounds with retained or modified antidiabetic activity.[3] Substitutions at the N-1 and C-5 positions are explored to optimize potency and reduce side effects associated with thiazolidinediones, such as hepatotoxicity.[3]

Mechanism of Action Pathway

Antidiabetic_MoA Potential Mechanism of Action for Antidiabetic Hydantoins Compound Hydantoin Derivative PPARg PPARγ Receptor (Peroxisome Proliferator-Activated Receptor Gamma) Compound->PPARg Binds and Activates Gene_Expression Altered Gene Expression PPARg->Gene_Expression Insulin_Sensitivity Increased Insulin Sensitivity Gene_Expression->Insulin_Sensitivity Glucose_Uptake Enhanced Glucose Uptake in Adipose and Muscle Tissue Insulin_Sensitivity->Glucose_Uptake Blood_Glucose Reduced Blood Glucose Levels Glucose_Uptake->Blood_Glucose

Caption: Potential Mechanism of Action for Antidiabetic Hydantoins.

Protocol: Synthesis of a C-5 Substituted Imidazolidine-2,4-dione for Antidiabetic Screening

This protocol is based on the Knoevenagel condensation to introduce a substituent at the C-5 position, a key step in creating derivatives for antidiabetic testing.[3]

Materials:

  • Imidazolidine-2,4-dione (1.0 eq)

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve imidazolidine-2,4-dione and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-arylidene-imidazolidine-2,4-dione.

  • This intermediate can then be subjected to N-alkylation as previously described to obtain the target 1,4-disubstituted derivative.

Conclusion

The imidazolidine-2,4-dione (hydantoin) scaffold, including its 1,4-disubstituted derivatives, remains a highly versatile and valuable platform in medicinal chemistry. Its synthetic tractability and the broad spectrum of pharmacological activities exhibited by its derivatives ensure its continued importance in the quest for novel therapeutic agents. A thorough understanding of the synthetic methodologies, biological evaluation techniques, and underlying structure-activity relationships is crucial for researchers aiming to harness the full potential of this remarkable heterocyclic core.

References

  • Cheng, X.-C., Sun, S.-X., Zhang, H., Dong, W.-L., Liu, G.-Y., Wang, R.-L., & Xu, W.-R. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 22(8), 6543-6547.
  • Blackmore, T. R., & Thompson, P. E. (2011).
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1). Preprints.org.
  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012, November 23). Research Journal of Pharmacy and Technology.
  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). Journal of Clinical Medicine of Kazakhstan.
  • Review of pharmacological effects of imidazole derivatives. (2023, October 13).
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Journal of Chemical Reviews.
  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019, February 15). PubMed. Retrieved from [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

High-Throughput Screening with 1,4-Dimethyl-1H-imidazole-2,5-dione Libraries: A Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities.[1][2] Its derivatives have been explored as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among others.[3][4][5] This guide focuses on a specific, yet promising subclass: 1,4-Dimethyl-1H-imidazole-2,5-dione. While extensive high-throughput screening (HTS) data for this specific scaffold is emerging, its structural similarity to other bioactive five-membered heterocyclic compounds, such as imidazolidine-2,4-diones (hydantoins), suggests significant therapeutic potential.[6] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing the foundational principles and detailed protocols required to design, validate, and execute a high-throughput screening campaign using libraries built around the 1,4-Dimethyl-1H-imidazole-2,5-dione core. We will detail the entire HTS workflow, from initial assay development and quality control to hit confirmation and counter-screening, using a kinase inhibition assay as a practical, illustrative example.

The Strategic Value of the 1,4-Dimethyl-1H-imidazole-2,5-dione Scaffold

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] This structure is highly stable, water-soluble, and possesses critical hydrogen bonding capabilities, making it an ideal foundation for drug design.[7] The 1,4-Dimethyl-1H-imidazole-2,5-dione variant offers a rigid core with specific substitution points, allowing for the creation of diverse chemical libraries through combinatorial synthesis.

Causality Behind Library Selection: The rationale for screening a library of these compounds is twofold. First, the imidazole core is a known pharmacophore that interacts with a wide array of biological targets.[1][7] Second, by systematically modifying the substituents on the core scaffold, a diverse chemical space can be explored, increasing the probability of identifying a "hit" molecule that modulates a specific biological pathway in a desired manner.[8] The structural relationship to imidazolidine-2,4-diones, which have shown activity as enzyme inhibitors and anticancer agents, provides a strong rationale for exploring similar therapeutic areas.[6]

The High-Throughput Screening (HTS) Campaign: A Validated Workflow

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of millions of compounds against a biological target.[8][9] The process is not merely about speed; it is about generating high-quality, reproducible data that can confidently guide a hit-to-lead program. The workflow described below is a self-validating system, with integrated quality control checkpoints at every critical stage.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Characterization AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 compounds) AssayDev->Pilot QC QC Validation (Z' > 0.5) Pilot->QC PrimaryHTS Full Library Primary HTS QC->PrimaryHTS Proceed DataAnalysis Data Analysis & Normalization PrimaryHTS->DataAnalysis HitID Hit Identification (e.g., Z-score > 3) DataAnalysis->HitID HitConfirm Hit Confirmation (Single-Dose Retest) HitID->HitConfirm Advance Hits DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse CounterScreen Counter-Screens (Selectivity & Artifacts) DoseResponse->CounterScreen SAR Preliminary SAR CounterScreen->SAR

Caption: The HTS workflow, from initial assay development to hit characterization.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reproducible assay. This phase involves translating a biological question into a format compatible with automation and large-scale screening, typically in 384- or 1536-well microplates.[10][11]

Expertise in Action: The choice between a biochemical assay (e.g., purified enzyme) and a cell-based assay is critical. A biochemical assay offers a clean system to find direct inhibitors of a target but may miss compounds that require cellular metabolism or interact with a complex. A cell-based assay provides a more physiologically relevant context but can make identifying the precise molecular target more challenging.[12] For initial screening of a novel library like 1,4-Dimethyl-1H-imidazole-2,5-diones, a biochemical assay against a well-validated target (e.g., a kinase) is often the most direct path to identifying active chemotypes.

Protocol 1: Development of a Kinase Inhibition Assay (Generic)

  • Objective: To develop a 384-well fluorescence intensity-based assay to screen for inhibitors of a target kinase.

  • Materials:

    • Target Kinase (recombinant, purified)

    • Kinase Substrate (peptide or protein)

    • ATP (Adenosine Triphosphate)

    • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

    • Detection Reagent (e.g., ADP-Glo™, HTRF®, or similar)

    • 384-well, low-volume, white microplates

    • Positive Control Inhibitor (e.g., Staurosporine)

    • Negative Control (DMSO vehicle)

  • Methodology:

    • Reagent Optimization: Perform matrix titrations to determine the optimal concentrations of Kinase and Substrate, and the Kₘ (Michaelis constant) for ATP.

      • Causality: Screening at the ATP Kₘ is crucial. It ensures the assay is sensitive enough to detect competitive inhibitors without being overwhelmed by high ATP concentrations.

    • Dispensing: Use automated liquid handlers to dispense 5 µL of assay buffer into all wells.[13]

    • Compound Addition: Add 50 nL of compounds from the library plate (typically 10 mM in DMSO) to the appropriate wells for a final concentration of 10 µM. Add positive and negative controls to designated columns.[14]

      • Trustworthiness: The final DMSO concentration should be kept low (≤ 0.5%) to avoid solvent-induced artifacts.

    • Enzyme Addition: Add 5 µL of Kinase solution (at 2X final concentration) to all wells except the "no enzyme" controls. Incubate for 15 minutes at room temperature.

    • Initiation: Add 5 µL of Substrate/ATP mixture (at 3X final concentration) to all wells to start the reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes (or an optimized time within the linear reaction range).

    • Detection: Add 15 µL of the detection reagent according to the manufacturer's protocol. Incubate for 30-60 minutes.

    • Readout: Measure the signal (e.g., luminescence or fluorescence) on a compatible plate reader.

  • Validation (Pilot Screen):

    • Prepare several plates as described above, using a small, diverse subset of the compound library (~2,000 compounds).[14]

    • Calculate the quality control metrics for each plate.

Table 1: Key HTS Quality Control Metrics

MetricFormulaAcceptable ValueRationale
Z-Factor (Z') 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]> 0.5 Measures the statistical effect size and separation between positive (p) and negative (n) controls. A Z' > 0.5 indicates an excellent assay suitable for HTS.[11][14]
Signal-to-Background (S/B) μₚ / μₙ> 10Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (σ / μ) * 100< 10%Measures the variability of the controls and indicates assay precision.

μ = mean; σ = standard deviation

A consistently high Z-factor across multiple plates is a non-negotiable gateway to proceeding with the full-scale primary screen.[14][15]

Phase 2: Primary Screen and Hit Identification

With a validated assay, the entire compound library is screened at a single concentration (e.g., 10 µM). This phase is a large-scale data collection effort, leveraging robotics and automation to maintain consistency.[13]

Data Analysis and Hit Selection: Raw data from the plate reader must be normalized to account for plate-to-plate and intra-plate variability (e.g., edge effects).[16] A common method is to normalize each compound well's activity to the plate's controls, expressing the result as "% Inhibition".

A "hit" is a compound that produces a statistically significant effect. The most common method for hit selection is the Z-score, which measures how many standard deviations a compound's result is from the mean of the sample population (all test wells).[14]

  • Z-score = (x - μₛ) / σₛ

    • x = % Inhibition of the compound

    • μₛ = Mean % Inhibition of all sample wells on the plate

    • σₛ = Standard Deviation of all sample wells on the plate

A typical hit threshold is a Z-score ≥ 3, indicating a compound with activity at least three standard deviations above the plate mean.

Phase 3: Hit Confirmation and Characterization

Primary hits have a high rate of being false positives due to experimental error or compound-specific issues (e.g., aggregation, fluorescence interference).[17] This phase rigorously validates the initial findings.

  • Hit Confirmation: "Cherry-pick" the primary hits from the library and re-test them in the same single-dose assay to confirm activity. True hits should reproduce their inhibitory effect.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points, semi-log dilution) to determine their potency, typically expressed as the IC₅₀ (half-maximal inhibitory concentration). This step is crucial for ranking compounds and establishing a preliminary structure-activity relationship (SAR).[14]

  • Counter-Screening: This is a critical trustworthiness step. Hits must be tested in assays designed to identify undesirable mechanisms. For a kinase screen, this could include:

    • Promiscuity/Selectivity Screen: Testing the hit against a panel of other kinases to ensure it is not a non-specific inhibitor.

    • Assay Interference Screen: Running the assay without the kinase to see if the compound directly affects the detection reagents or substrate.[17]

Example Application: Targeting Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase often dysregulated in non-small-cell lung cancer.[1] Imidazole-based compounds have successfully targeted this receptor.[1] We will use this as a hypothetical target for our 1,4-Dimethyl-1H-imidazole-2,5-dione library.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1,4-Dimethyl-1H- imidazole-2,5-dione (Hypothetical Hit) Inhibitor->EGFR Inhibits Kinase Domain

Caption: Inhibition of the EGFR signaling pathway by a hypothetical hit compound.

Protocol 2: HTS for Inhibitors of EGFR Kinase

This protocol follows the steps in Protocol 1 but with specific reagents for EGFR.

  • Assay Setup:

    • Target: Recombinant human EGFR (cytoplasmic domain).

    • Substrate: Poly(Glu,Tyr) 4:1 peptide.

    • ATP Concentration: 10 µM (near the reported Kₘ).

    • Detection: ADP-Glo™ Kinase Assay (Promega). This is a luminescence-based assay that measures ADP production. As kinase activity proceeds, ATP is converted to ADP. The detection reagent depletes remaining ATP and then converts the produced ADP back to ATP, which is used by a luciferase to generate light. Lower light signal indicates higher kinase inhibition.

  • Plate Layout (384-well):

Table 2: Example 384-Well Plate Layout

WellsColumn 1-2Column 3-22Column 23Column 24
Content Negative Control (DMSO)Library CompoundsPositive Control (Gefitinib)No Enzyme Control
Purpose 0% Inhibition ReferenceTest Samples100% Inhibition ReferenceBackground Signal
  • Execution: The screen is performed as outlined in Protocol 1. Data is normalized to the Gefitinib (100% inhibition) and DMSO (0% inhibition) controls.

  • Hit Follow-up:

    • Primary hits are identified (e.g., >50% inhibition).

    • Hits are confirmed and dose-response curves are generated to determine IC₅₀ values.

Table 3: Hypothetical Hit Confirmation and Potency Data

Compound IDPrimary Screen (% Inh.)Confirmed (% Inh.)IC₅₀ (µM)Notes
HTS-00165.268.11.2Potent hit.
HTS-00258.955.48.7Moderate hit.
HTS-00372.18.3> 50False positive.
HTS-00495.498.20.05Very potent hit. Advance to selectivity.

Conclusion

The 1,4-Dimethyl-1H-imidazole-2,5-dione scaffold represents a valuable, yet underexplored, area for drug discovery. By applying the rigorous, self-validating high-throughput screening workflow detailed in this guide, researchers can effectively interrogate libraries of these compounds to identify novel, potent, and selective modulators of disease-relevant targets. The successful execution of this strategy relies not just on automation, but on a deep understanding of the causality behind each step—from assay design and stringent quality control to multi-faceted hit characterization. This approach maximizes the potential for discovering high-quality chemical starting points for future therapeutic development.

References

  • Zhang, X. D. (2025). Integrating AUROC and SSMD for quality control in high-throughput screening assays. Google Vertex AI Search.
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
  • Siren, J., et al. (n.d.).
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps. UCSF.
  • Patel, P. B., et al. (n.d.). A brief review of high throughput screening in drug discovery process.
  • Gribbon, P. (n.d.). Quality Control of High Throughput Screening. Aston Research Explorer.
  • Sundberg, S. A. (2000). A review of high-throughput screening approaches for drug discovery. Journal of Biomolecular Screening.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH.
  • Hwang, B., Lee, J. H., & Bang, D. (2023). The Principles and Applications of High-Throughput Sequencing Technologies. PMC - NIH.
  • Stanbery, L., & Matson, J. S. (2017).
  • Nice, T. (2025). The High-Throughput Screening Transformation in Modern Drug Development.
  • Zhang, S. (2025). A Review on Recent Robotic and Analytic Technologies in High Throughput Screening and Synthesis for Drug Discovery.
  • Southern Research. (2025). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research.
  • Grossmann, N., & Schoen, A. (n.d.). Automation-enabled assay development for high throughput screening. SelectScience.
  • Stanbery, L., & Matson, J. S. (2017).
  • Sygnature Discovery. (n.d.). High Throughput Screening: Methods, Techniques and Applications.
  • Riniker, S., et al. (n.d.). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery.
  • An, W. F. (n.d.). High Throughput Screening: Methods and Protocols.
  • Hansen, T. N. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews.
  • BenchChem. (2025).
  • Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. Life Chemicals.
  • Pieretti, S., et al. (n.d.). Synthesis and Pharmacological Activity of a Series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a Novel Class of Potent Cognition Enhancers. PubMed.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Alam, M. A. (2017).
  • Soni, J., et al. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
  • Semantic Scholar. (n.d.).
  • Yin, P., et al. (n.d.). Synthesis of 2,5‐dinitro‐1H‐imidazole‐1,4‐diamine (14).
  • Reddy, V. P., et al. (2012).
  • Gebo, B., et al. (2022). High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. PubMed.
  • Kumar, A., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
  • Huberfeld, A. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University.
  • Svizhak, V. K., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan.
  • FooDB. (2010). Showing Compound xi-4,5-Dihydro-2,4(5)-dimethyl-1H-imidazole (FDB016931). FooDB.
  • Grzelak, E. M., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC.
  • Darvishi, S., et al. (n.d.).
  • ResearchGate. (n.d.). The synthesis of 2,5‐diaryl‐1‐hydroxy‐1H‐imidazole‐4‐yl derivatives 32.
  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. PubMed.

Sources

Application Note: Protocols and Waste Management for 1,4-Dimethyl-1H-imidazole-2,5-dione in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

In the landscape of modern pharmaceutical synthesis, nitrogenous heterocycles serve as foundational scaffolds for active pharmaceutical ingredients (APIs). 1,4-Dimethyl-1H-imidazole-2,5-dione is a uniquely oxidized, synthetic imidazole derivative closely related structurally to hydantoins and maleimides. It is frequently employed as an electrophilic intermediate or structural motif in drug discovery.

Handling this compound safely requires an explicit understanding of its physicochemical properties. The dual carbonyl groups at the C2 and C5 positions render the cyclic system susceptible to nucleophilic attack. While this reactivity is harnessed for synthesis, it is the exact mechanism that dictates its hazard profile: trace exposure to biological nucleophiles (e.g., proteins in the mucosal membranes, cornea, and skin) triggers acute localized irritation[1]. Consequently, handling protocols must be meticulously designed to prevent aerosolization, dermal contact, and environmental release[2].

Hazard Profile and Pre-requisite Safety Parameters

Before integrating 1,4-Dimethyl-1H-imidazole-2,5-dione into any synthetic workflow, personnel must establish an engineering and personal protective equipment (PPE) baseline governed by OSHA's Laboratory Standard (29 CFR 1910.1450)[3]. Quantitative hazard classifications are summarized below to ensure rapid risk assessment.

Table 1: Physicochemical Hazards and Mitigations
Hazard ClassificationGHS CodeMechanistic CausalityRequired Engineering/PPE Controls
Skin Irritation H315Cross-reactivity with epidermal keratin and moisture.Nitrile or Neoprene gloves (EN 374 standard); laboratory coat[4].
Eye Irritation H319Electrophilic attack on the aqueous environment of the cornea.Full-coverage splash goggles; accessible eyewash station.
Respiratory Toxicity H335Fine particulate aerosolization causing mucosal inflammation.Fume hood / Local Exhaust Ventilation (LEV); Particulate filter mask (EN 143)[2].
Chemical Incompatibility N/AExothermic oxidation of the nitrogen-rich heterocycle.Strict isolation from strong oxidizers (e.g., peroxides, nitric acid)[5].

Operational Workflow

To ensure a self-validating system of safe handling, every interaction with the chemical must follow a linear progression from intake to terminal disposal. The sequence below outlines the critical path for laboratory personnel.

Workflow Start Risk Assessment & PPE Setup Handling Primary Handling (Local Exhaust Ventilation) Start->Handling Verify SDS Reaction Synthetic Application (Closed System) Handling->Reaction Transfer material Quench Reaction Quenching & Neutralization Reaction->Quench Post-reaction Waste Waste Segregation (Solid Organic) Quench->Waste Collect waste Disposal Terminal Disposal (Incineration) Waste->Disposal EPA/OSHA compliance

Figure 1. Operational workflow for safe handling and disposal of 1,4-Dimethyl-1H-imidazole-2,5-dione.

Experimental Handling Methodologies

The following protocols provide self-contained, step-by-step methodologies that emphasize the causality behind each safety measure.

Protocol A: Material Transfer and Reaction Setup

The primary risk during transfer is the generation of airborne organic dust. Accumulation of fine dust not only presents a respiratory hazard but can also create a deflagration risk under extreme static discharge[2].

  • Establish Local Exhaust Ventilation (LEV): Ensure the fume hood sash is pulled down to the designated operational marker (typically 18 inches). Causality: LEV creates a negative pressure gradient, pulling any generated micro-particulates away from the operator's breathing zone[3].

  • Static Mitigation: Utilize anti-static, non-sparking spatulas for transferring the solid powder[4]. Ensure the receiving flask is grounded if transferring bulk quantities.

  • Weight and Transfer: Weigh the required amount of 1,4-Dimethyl-1H-imidazole-2,5-dione into a tared vessel. Immediately cap both the stock container and the reaction vessel to minimize ambient moisture absorption, which could lead to premature hydrolysis[5].

  • Solvent Introduction: Introduce non-reactive, anhydrous solvents (e.g., THF, DCM) via a dropping funnel or syringe through a sealed septum. Causality: Maintaining a closed system prevents the volatilization of the solvated electrophile[6].

Protocol B: Spill Containment and Surface Decontamination

In the event of an accidental breach, immediate and structured remediation is required to prevent cross-contamination.

  • Isolate and Evacuate: Immediately halt all nearby heat-generating or stirring apparatuses. Alert adjacent personnel.

  • Mechanical Collection (No Sweeping): Do NOT use a dry brush or broom. Causality: Dry sweeping vigorously disperses the solid particulate into the air[2]. Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the spill with dampened absorbent inert material (e.g., vermiculite or wet paper towels) to suppress dust[7].

  • Chemical Decontamination: Wipe the affected bench space with a dilute alkaline detergent solution. Causality: Mildly basic conditions promote the controlled hydrolysis of the residual dione rings, neutralizing their electrophilic hazard before terminal cleanup.

  • Secondary Wash: Rinse the area with distilled water and collect all resulting liquid in a designated hazardous waste container.

Waste Segregation and Terminal Disposal

Because 1,4-Dimethyl-1H-imidazole-2,5-dione is a biologically active, synthetic heterocyclic compound, it cannot be discharged into municipal sewer systems[8]. Disposal must strictly align with the National Academies' Prudent Practices in the Laboratory[9].

Step-by-Step Disposal Procedure
  • Segregation: Isolate the waste from any strong oxidizers, heavy metals, or concentrated acids. Causality: Mixing nitrogenous organic compounds with strong oxidizers (like nitric acid or peroxides) can cause violent, heat-generating reactions leading to container over-pressurization and explosion[10].

  • Containerization: Place all collected solid waste, contaminated gloves, and filter papers into a High-Density Polyethylene (HDPE) container specifically designated for "Hazardous Solid Organic Waste"[8]. Ensure the container is tightly sealed to prevent the escape of vapors.

  • Labeling: Affix a permanent, moisture-resistant label clearly identifying the contents as "Contains 1,4-Dimethyl-1H-imidazole-2,5-dione (Irritant, Organic Solid)" alongside the accumulation start date[10].

  • Terminal Destruction: Transfer the sealed containers to the facility's Environmental Health and Safety (EHS) department. The recognized terminal disposal method for halogen-free organic heterocycles is high-temperature commercial incineration through an EPA-approved waste management vendor[9].

References

  • SAFETY DATA SHEET - Sigma-Aldrich (Imidazole Derivatives). Sigma-Aldrich / MilliporeSigma. Available at:

  • [1] Safety data sheet - CymitQuimica (Tetrahydroimidazo-imidazole-dione). CymitQuimica. Available at:

  • [6] 1,1'-Carbonyldiimidazole - Organic Syntheses Procedure. Organic Syntheses. Available at:

  • [5] Safety Data Sheet - DC Fine Chemicals (Hydantoin). DC Fine Chemicals. Available at:

  • [3] Chemical Hygiene Plan (CHP) - DTIC. US Army Combat Capabilities Development Command Army Research Laboratory. Available at:

  • [8] UNDERGRADUATE SAFETY MANUAL - Department of Chemistry. Queen's University. Available at:

  • [2] Safety Data Sheet: Hydantoin. Chemos GmbH&Co.KG. Available at:

  • [7] SDS (Safety Data Sheet) - DMDM Hydantoin. Making Cosmetics Inc. Available at:

  • [4] Hydantoin SDS, 461-72-3 Safety Data Sheets. ECHEMI. Available at:

  • [9] Washington Adventist University Chemical Hygiene Plan. Washington Adventist University. Available at:

  • [10] Waste Compatibility by Chemical Group. CP Lab Safety. Available at:

Sources

Application Notes & Protocols: Derivatization of 1,4-Dimethyl-1H-imidazole-2,5-dione for Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] This guide provides a comprehensive technical overview for the derivatization of a specific, yet versatile, core scaffold: 1,4-dimethyl-1H-imidazole-2,5-dione. We present detailed protocols for the synthesis of the core structure, subsequent derivatization strategies targeting key positions on the heterocyclic ring, and methodologies for the preparation and execution of biological screening campaigns. This document is intended for researchers, scientists, and drug development professionals seeking to expand their small molecule libraries with novel imidazole-based compounds.

Introduction and Rationale

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biomolecules like the amino acid histidine, make it a cornerstone of modern drug design.[1][3] Imidazole derivatives have demonstrated a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][4][5]

The process of creating a library of chemical compounds by modifying a core structure, known as derivatization, is a fundamental strategy in drug discovery. It allows for the systematic exploration of the chemical space around a core scaffold to identify molecules with improved potency, selectivity, and pharmacokinetic properties. This exploration is guided by the principles of Structure-Activity Relationship (SAR), which seeks to understand how chemical structure influences biological activity.[1][2][6]

The 1,4-dimethyl-1H-imidazole-2,5-dione scaffold offers several strategic points for modification. This guide will focus on derivatization at the C2 position, a common and effective strategy for introducing chemical diversity into imidazole-based compounds.

Synthesis of the Core Scaffold: 1,4-Dimethyl-1H-imidazole-2,5-dione

A reliable and scalable synthesis of the starting material is paramount. The following protocol describes a robust method for the preparation of 1,4-dimethyl-1H-imidazole-2,5-dione.

Protocol 2.1: Synthesis of 1,4-Dimethyl-1H-imidazole-2,5-dione

Materials:

  • N,N'-Dimethyloxamide

  • Phosphorus pentachloride (PCl₅)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, suspend N,N'-dimethyloxamide (1 equivalent) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Carefully add phosphorus pentachloride (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and slowly quench by pouring it over crushed ice.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 1,4-dimethyl-1H-imidazole-2,5-dione.

Derivatization Strategies

This section focuses on the derivatization of the 1,4-dimethyl-1H-imidazole-2,5-dione core. The primary target for modification is the C2 position, which can be functionalized through various chemical transformations.

Strategy 3.1: N-Alkylation and N-Arylation

Alkylation at the N1 and N3 positions of the imidazole ring is a common strategy to introduce diversity and modulate the compound's physicochemical properties.[7]

Protocol 3.1.1: N-Alkylation of 1,4-Dimethyl-1H-imidazole-2,5-dione

Materials:

  • 1,4-Dimethyl-1H-imidazole-2,5-dione

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine solution

Procedure:

  • To a solution of 1,4-dimethyl-1H-imidazole-2,5-dione (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.[8]

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[8]

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of the Derivatized Library

Rigorous characterization is essential to confirm the identity, purity, and concentration of each synthesized compound before it enters a biological screening cascade.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for structural elucidation.[9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) provides exact mass, which can be used to determine the elemental composition.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

Technique Purpose Key Information Provided
¹H and ¹³C NMR Structural ElucidationConnectivity of atoms, chemical environment of protons and carbons.[9]
LC-MS Identity and PurityMolecular weight and purity profile.[10]
HRMS Elemental CompositionPrecise mass to confirm the molecular formula.
qNMR Quantitative AnalysisAccurate determination of compound concentration in solution.[9][12]

Preparation for Biological Screening

Proper sample preparation is critical for obtaining reliable and reproducible data from high-throughput screening (HTS).

Protocol 5.1: Compound Solubilization and Plating

Objective: To prepare a "master plate" of the derivatized library in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a standard concentration.

Materials:

  • Synthesized and characterized library of 1,4-dimethyl-1H-imidazole-2,5-dione derivatives

  • Anhydrous DMSO

  • Microplates (e.g., 96- or 384-well)

  • Automated liquid handler or multichannel pipette

Procedure:

  • Accurately weigh each compound and dissolve it in anhydrous DMSO to a stock concentration (e.g., 10 mM). This is a crucial step as solubility can significantly impact bioassay results.[13][14][15]

  • Create a master plate by dispensing a fixed volume of each stock solution into designated wells of a microplate.[16][17]

  • Store the master plate at -20°C or -80°C to ensure compound stability.

  • For screening, create "assay-ready" plates by diluting the compounds from the master plate to the final desired concentration in the appropriate assay buffer.[16]

Example Biological Screening Cascade

The derivatized library can be screened against a variety of biological targets. The imidazole scaffold is known for its antifungal and antibacterial activity.[3][4][6][18]

Primary Screen: Antifungal Susceptibility Assay

Objective: To identify "hit" compounds that inhibit the growth of a model fungal pathogen (e.g., Candida albicans).

Method: A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[19]

Procedure Outline:

  • Prepare a standardized inoculum of Candida albicans.

  • In a 96-well plate, serially dilute the test compounds.

  • Add the fungal inoculum to each well.

  • Include positive (known antifungal agent, e.g., fluconazole) and negative (no compound) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

Secondary Screens

"Hits" from the primary screen should be subjected to further testing to confirm their activity and rule out false positives.

  • Cytotoxicity Assay: To ensure that the observed antifungal activity is not due to general toxicity to eukaryotic cells.

  • Dose-Response Studies: To determine the potency (e.g., IC₅₀ or EC₅₀) of the active compounds.

  • Mechanism of Action Studies: To investigate how the compounds are inhibiting fungal growth.

Visualizations

G cluster_synthesis Synthesis & Derivatization cluster_qc Quality Control cluster_screening Biological Screening A Starting Material (N,N'-Dimethyloxamide) B Protocol 2.1: Core Scaffold Synthesis (1,4-Dimethyl-1H-imidazole-2,5-dione) A->B C Protocol 3.1.1: Derivatization (N-Alkylation) B->C D Diverse Library of Imidazole Derivatives C->D E Characterization (NMR, MS, HPLC) D->E Purity & Identity Confirmation F Protocol 5.1: Compound Plating (Assay-Ready Plates) E->F Qualified Compounds G Primary Screen (e.g., Antifungal Assay) F->G H Hit Identification G->H I Secondary Screens (Cytotoxicity, Dose-Response) H->I J Lead Compound I->J

Figure 1: Overall workflow from synthesis to lead identification.

Caption: General reaction scheme for N-alkylation.

screening_cascade cluster_secondary Hit Confirmation & Profiling start Diverse Compound Library primary Primary High-Throughput Screen (e.g., Antifungal MIC Assay) start->primary hit_id Identify 'Hits' (Compounds with >50% Inhibition) primary->hit_id inactive Inactive Compounds hit_id->inactive No secondary Secondary Assays hit_id->secondary Yes dose_response Dose-Response Curve (Determine IC50) secondary->dose_response cytotoxicity Cytotoxicity Assay (e.g., on Human Cell Line) secondary->cytotoxicity decision Potent & Non-toxic? dose_response->decision cytotoxicity->decision discard Discard (Toxic or Weak Activity) decision->discard No lead_cand Lead Candidate for Further Optimization decision->lead_cand Yes

Caption: Decision workflow for a screening cascade.

References

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Zhang, L., et al. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(10), 15653-15672.
  • Ghislandi, G., et al. (2001). Characterization of small combinatorial chemistry libraries by (1)H NMR. Quantitation with a convenient and novel internal standard. Journal of Medicinal Chemistry, 44(19), 3137-3143.
  • Karageorgis, G., et al. (2017). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Lazar, C., et al. (2014). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • La Trobe University. (n.d.). Small Molecule Structure Characterisation.
  • Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2935-2954.
  • Kumar, A., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Creative Biolabs. (2019). Solubility Assessment Service.
  • Sharma, D., et al. (2018). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(11), 4651-4657.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article.
  • Tanimoto, H., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1845-1854.
  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • ResearchGate. (2025). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
  • PubMed. (2014). Discovery of new imidazole derivatives containing the 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity.
  • Sci-Hub. (2004). Design and Characterization of Libraries of Molecular Fragments for Use in NMR Screening against Protein Targets.
  • Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5489.
  • Thermo Fisher Scientific. (2018). Improving Small Molecule Characterization.
  • ResearchGate. (2023). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES.
  • PubMed. (1989). Synthesis and Antimicrobial Activity of Some New 2,5-imidazolidinediones.
  • ResearchGate. (2025). (PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • Semantic Scholar. (2011). II. Synthesis and reactions with nucleophilic reagents of 1-substituted 2,4-dichloro-1H-imidazole-5-carbaldehydes.
  • Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.
  • NIH. (2021). Synthesis and therapeutic potential of imidazole containing compounds.
  • NIH. (2022). Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines.
  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.
  • ResearchGate. (2025). Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles.
  • TÜBİTAK Academic Journals. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism.

Sources

Analytical Strategies for the Quantification of 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed analytical methodologies for the accurate quantification of 1,4-Dimethyl-1H-imidazole-2,5-dione. In the absence of established methods for this specific analyte, this document synthesizes field-proven techniques for structurally analogous compounds, such as hydantoins and other imidazole derivatives, to propose robust starting points for method development. Detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Each protocol is designed with scientific integrity, explaining the causality behind experimental choices to ensure a self-validating system. This guide is intended for researchers, scientists, and drug development professionals requiring reliable and sensitive quantification of this emerging compound.

Introduction: The Analytical Imperative for 1,4-Dimethyl-1H-imidazole-2,5-dione

1,4-Dimethyl-1H-imidazole-2,5-dione is a heterocyclic compound belonging to the imidazole dione class. While specific applications are still emerging, its structural similarity to hydantoins, a critical scaffold in medicinal chemistry found in pharmaceuticals like the anticonvulsant phenytoin, suggests its potential significance in drug discovery and development.[1] The accurate and sensitive determination of such compounds is paramount for pharmacokinetic studies, quality control in manufacturing, and understanding metabolic pathways.

This application note addresses the current gap in analytical literature by providing expertly crafted, detailed protocols for the quantification of 1,4-Dimethyl-1H-imidazole-2,5-dione in various matrices. The methodologies are grounded in established analytical chemistry principles and adapted from validated methods for similar chemical structures, ensuring a high probability of successful implementation and validation.

Core Analytical Techniques: A Multi-Platform Approach

The selection of an analytical technique is governed by the required sensitivity, selectivity, and the complexity of the sample matrix. For 1,4-Dimethyl-1H-imidazole-2,5-dione, a multi-platform approach is recommended to cater to diverse analytical needs.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely accessible technique suitable for quantification in relatively clean sample matrices, such as pharmaceutical formulations. Its robustness and cost-effectiveness make it an excellent choice for routine quality control.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices like plasma, urine, or tissue homogenates.[4] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), minimize matrix interference and provide unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For non-volatile analytes like imidazole diones, a derivatization step is typically required to enhance volatility, making it suitable for specific applications, particularly in food and environmental analysis.[5][6]

The following sections provide detailed protocols for each of these proposed methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed as a reliable and robust approach for the quantification of 1,4-Dimethyl-1H-imidazole-2,5-dione in bulk drug substances or simple formulations. The principles are adapted from established methods for hydantoin and imidazole derivatives.[2][7]

Rationale and Experimental Design

The dione structure of the analyte suggests some polarity, making reversed-phase chromatography an ideal choice. An octadecylsilanized (C18) or octylsilanized (C8) silica column can effectively retain and separate the analyte from potential impurities.[2][7] The mobile phase composition, a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer, is selected to achieve optimal peak shape and retention time. The use of a slightly acidic mobile phase can suppress the ionization of any residual silanol groups on the column, thereby reducing peak tailing.[8]

Detailed Protocol: HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and 0.025 M potassium dihydrogen phosphate (KH2PO4) buffer (e.g., 70:30, v/v), adjusted to pH 3.2 with phosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35 °C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (a starting wavelength of 210 nm is suggested based on related structures).[9]

  • Injection Volume: 20 µL.

Sample and Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 1,4-Dimethyl-1H-imidazole-2,5-dione reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., for a formulation): Accurately weigh a portion of the sample equivalent to approximately 10 mg of the active ingredient. Disperse it in a suitable solvent (e.g., methanol), sonicate for 15 minutes, and then dilute to 100 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the prepared sample by interpolating its peak area from the calibration curve.

Self-Validation System

A robust HPLC method requires validation to ensure its accuracy, precision, and reliability. Key validation parameters should be assessed according to ICH Q2(R1) guidelines:

  • Specificity: Analyze a blank matrix and a matrix spiked with the analyte to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Assess the linearity of the calibration curve over the defined concentration range (e.g., R² > 0.99).[6]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be less than 2%.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Mobile Phase s1->s2 s3 Create Dilutions (Standards) s2->s3 Standards s4 Filter (0.45 µm) s2->s4 Samples s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification in complex biological or environmental matrices, LC-MS/MS is the recommended method.[3] This protocol is designed to provide a starting point for developing a validated bioanalytical method.

Rationale and Experimental Design

The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional specificity.[10] For a polar compound like 1,4-Dimethyl-1H-imidazole-2,5-dione, a reversed-phase column suitable for polar analytes or a HILIC column could be employed. Electrospray ionization (ESI) in positive mode is anticipated to be efficient, generating a protonated molecular ion [M+H]⁺.[1] A stable isotopically labeled internal standard (e.g., with ¹³C or ²H) is highly recommended to compensate for matrix effects and variations in sample processing.

Detailed Protocol: LC-MS/MS

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A starting point could be 5% B, ramped to 95% B over 5 minutes, held for 2 minutes, and then re-equilibrated.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transition (Proposed):

  • The precursor ion would be the [M+H]⁺ ion of 1,4-Dimethyl-1H-imidazole-2,5-dione.

  • Product ions would be determined by infusing a standard solution and performing a product ion scan.

Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Self-Validation System

Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters include:

  • Selectivity and Matrix Effect: Assessed by analyzing at least five different lots of blank matrix.[10]

  • Calibration Curve: A calibration curve with at least six non-zero standards should be prepared in the same biological matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.

  • Recovery: The efficiency of the extraction process should be evaluated.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) must be established.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 a1 Inject into UPLC System p5->a1 a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quad) a3->a4 d1 Peak Integration a4->d1 d2 Ratio to IS d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a highly specific and sensitive method for the quantification of 1,4-Dimethyl-1H-imidazole-2,5-dione, particularly after a derivatization step to increase its volatility and thermal stability. This approach is based on methods developed for similar cyclic compounds like 5,5-dimethylhydantoin.[5][6]

Rationale and Experimental Design

Direct GC analysis of polar, non-volatile compounds like imidazole diones is often challenging. Derivatization, for instance through silylation (e.g., with BSTFA), converts polar N-H groups into non-polar trimethylsilyl (TMS) derivatives, making the analyte suitable for GC analysis. The mass spectrometer, operated in Selected Ion Monitoring (SIM) mode, provides high selectivity and sensitivity for quantification.

Detailed Protocol: GC-MS

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode, with data acquired in Selected Ion Monitoring (SIM) mode.

Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Drying: Evaporate the extract to complete dryness under nitrogen.

  • Derivatization: To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Injection: Cool the sample to room temperature and inject 1 µL into the GC-MS system.

Quantification:

  • A calibration curve is generated by derivatizing and analyzing standard solutions of known concentrations.

  • Quantification is based on the peak area of a characteristic ion monitored in SIM mode.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing g1 Solvent Extraction of Analyte g2 Evaporate to Dryness g1->g2 g3 Derivatization (e.g., Silylation) g2->g3 a1 Inject into GC System g3->a1 a2 Separation on Capillary Column a1->a2 a3 EI Ionization & SIM Detection a2->a3 d1 Peak Integration (SIM Ion) a3->d1 d2 Quantification via Calibration Curve d1->d2

Caption: Workflow for GC-MS analysis.

Summary of Quantitative Data

The following table summarizes the anticipated performance characteristics of the proposed methods. These values are estimates based on similar assays and must be confirmed during method validation.[5][6][7]

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range (est.) 1 - 100 µg/mL0.1 - 100 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) (est.) ~0.3 µg/mL~0.03 ng/mL~3 ng/mL
Limit of Quantification (LOQ) (est.) ~1 µg/mL~0.1 ng/mL~10 ng/mL
Precision (RSD%) < 2%< 15%< 15%
Primary Application Quality Control, FormulationsBioanalysis, Trace AnalysisSpecialized Applications

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing analytical methods to quantify 1,4-Dimethyl-1H-imidazole-2,5-dione. By leveraging established protocols for structurally related compounds, the proposed HPLC-UV, LC-MS/MS, and GC-MS methods offer robust starting points for researchers. Each protocol is designed to be a self-validating system, emphasizing the rationale behind procedural choices. Successful implementation and validation of these methods will enable accurate and reliable quantification, facilitating further research and development involving this compound.

References

  • Asada, A., Doi, T., Takeda, A., & Kajimura, K. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 163-168. Available at: [Link]

  • Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309-1316. Available at: [Link]

  • SIELC Technologies. (2018). 1,3-Dichloro-5,5-dimethylhydantoin. Available at: [Link]

  • Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed. Available at: [Link]

  • Duarte, V., Gaspar, J., & G. Jones, J. (2001). Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. Chemical Research in Toxicology, 14(7), 896-904. Available at: [Link]

  • Al-Attas, A., Al-Shehri, M., & El-Shabrawy, Y. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Available at: [Link]

  • Singh, S. B. (2017). Response to "Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??". ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 1-dodecyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Abidi, S. L., et al. (2010). Quantitative analysis of urea in water by two Chromatographic methods (HPLC/APCI/MS/MS and HPLC/ES/MS/MS). ResearchGate. Available at: [Link]

  • Lee, D. S., et al. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PMC. Available at: [Link]

  • CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate. Google Patents.
  • Aubert, N., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 460. Available at: [Link]

  • Dasgupta, A. (2017). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). Springer Nature Experiments. Available at: [Link]

  • Tsai, T. O., & Hsieh, H. R. (1992). Measurement of urinary orotic acid by gas chromatography-mass spectrometry. Zhonghua Min Guo Xiao Er Ke Yi Xue Hui Za Zhi, 33(3), 176-180. Available at: [Link]

  • CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. Google Patents.
  • Higashi, T., & Shimada, K. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Journal of Health Science, 46(6), 429-436. Available at: [Link]

  • Novakova, L., & Vlckova, H. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

Sources

Application Note & Protocol: Scale-up Synthesis of 1,3-Dimethyl-imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature

Introduction & Executive Summary

Hydantoin and its derivatives are a cornerstone class of heterocyclic compounds with broad-ranging applications, including use as precursors for amino acids, as anticonvulsant drugs, and as industrial biocides.[1] Specifically, 1,3-disubstituted hydantoins are valuable synthetic intermediates. This guide details a robust and scalable two-step synthesis for 1,3-Dimethyl-imidazolidine-2,4-dione (N,N'-dimethylhydantoin).

The presented synthesis avoids the direct handling of highly toxic reagents like hydrogen cyanide by beginning with a well-established multicomponent reaction, the Bucherer-Bergs synthesis, to produce a stable 5,5-dimethylhydantoin intermediate.[2][3] The subsequent step is a direct N,N'-dimethylation under basic conditions. This pathway was chosen for its reliability, use of readily available starting materials, and amenability to scale-up. This document provides a step-by-step protocol for a 100-gram scale synthesis, explains the causality behind key experimental choices, and includes a comprehensive troubleshooting guide to facilitate successful implementation in research and development environments.

Overall Synthetic Pathway

The synthesis is a two-step process commencing from acetone.

Step 1: Bucherer-Bergs Reaction to form 5,5-Dimethylhydantoin. A one-pot multicomponent reaction where acetone is converted to the hydantoin core structure.[4]

Step 2: N,N'-Dimethylation of 5,5-Dimethylhydantoin. A double N-alkylation reaction to install the two methyl groups on the hydantoin nitrogens, yielding the final product.

Synthetic_Pathway Acetone Acetone Reagents1 +(NH₄)₂CO₃, KCNH₂O/EtOH, 60-70°C Acetone->Reagents1 DMH 5,5-Dimethylhydantoin Reagents1->DMH Step 1: Bucherer-Bergs Reaction Reagents2 +CH₃I (excess)Base (e.g., NaOH), Solvent DMH->Reagents2 FinalProduct 1,3-Dimethyl-imidazolidine-2,4-dione Reagents2->FinalProduct Step 2: N,N'-Dimethylation

Caption: Overall two-step synthetic workflow.

Detailed Synthesis Protocols

Safety Precautions
  • General: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (nitrile is acceptable, consider double-gloving), is mandatory.

  • Step 1 Hazards: This step involves potassium cyanide (KCN) , which is acutely toxic if ingested, inhaled, or absorbed through the skin. An emergency cyanide exposure kit should be readily available. The reaction must be performed under basic to neutral conditions to prevent the formation of highly toxic hydrogen cyanide (HCN) gas. All equipment should be decontaminated with a bleach solution after use.

  • Step 2 Hazards: Methyl iodide (CH₃I) is a potent alkylating agent and is carcinogenic. It should be handled with extreme care in a fume hood. Sodium hydroxide (NaOH) is corrosive and can cause severe burns.[5]

Protocol 1: Synthesis of 5,5-Dimethylhydantoin (Intermediate)

This protocol is adapted from the well-established Bucherer-Bergs reaction, a reliable method for creating 5,5-disubstituted hydantoins from ketones.[2][4]

Mechanism Insight: The reaction begins with the formation of an imine from acetone and ammonia (from ammonium carbonate). Cyanide then attacks the imine to form an α-aminonitrile. This intermediate undergoes cyclization with carbon dioxide (also from ammonium carbonate) and subsequent rearrangement to yield the thermodynamically stable hydantoin ring.[3][6]

Materials & Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer and reflux condenser

  • Heating mantle with temperature controller

  • Large Büchner funnel and filter flask

ReagentMW ( g/mol )MolesEquivalentsAmount
Acetone58.083.441.0200 g (253 mL)
Potassium Cyanide (KCN)65.124.131.2269 g
Ammonium Carbonate96.097.572.2728 g
Ethanol (95%)---1.5 L
Deionized Water---1.5 L

Procedure:

  • Setup: Equip the 5 L flask with a mechanical stirrer, reflux condenser, and a stopper.

  • Charge Reagents: To the flask, add ethanol (1.5 L), deionized water (1.5 L), ammonium carbonate (728 g), and potassium cyanide (269 g). Stir the mixture until most of the solids have dissolved.

  • Add Ketone: Slowly add acetone (200 g) to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to 60-65°C using a heating mantle. Maintain this temperature with vigorous stirring for 5-6 hours. The reaction is typically characterized by the initial dissolution of reagents followed by the gradual precipitation of the product.

  • Isolation: Cool the reaction mixture to room temperature, then chill further in an ice bath for at least 1 hour to maximize precipitation.

  • Filtration: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove unreacted salts, followed by a wash with cold ethanol (1 x 250 mL).

  • Drying: Dry the product in a vacuum oven at 80°C to a constant weight.

    • Expected Yield: ~350-390 g (80-90%) of a white crystalline solid.[7]

Protocol 2: Synthesis of 1,3-Dimethyl-imidazolidine-2,4-dione

This step involves the exhaustive methylation of the two nitrogen atoms on the hydantoin ring. Using a strong base and a suitable solvent ensures complete conversion.

Materials & Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer, reflux condenser, and dropping funnel

  • Ice-water bath

  • Rotary evaporator

ReagentMW ( g/mol )MolesEquivalentsAmount
5,5-Dimethylhydantoin128.131.01.0128 g
Sodium Hydroxide (NaOH)40.002.22.288 g
Methyl Iodide (CH₃I)141.942.52.5355 g (156 mL)
Tetrahydrofuran (THF)---2.0 L
Deionized Water---500 mL

Procedure:

  • Setup: Equip the 5 L flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).

  • Dissolution: Add 5,5-dimethylhydantoin (128 g) and THF (2.0 L) to the flask. Stir to form a slurry.

  • Base Addition: Prepare a solution of sodium hydroxide (88 g) in water (500 mL). Cool this solution to room temperature. Add the NaOH solution to the hydantoin slurry. Stir for 30 minutes to form the disodium salt.

  • Methylation: Cool the reaction mixture in an ice-water bath. Add methyl iodide (355 g) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (500 mL).

  • Extraction: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing & Drying: Combine all organic layers and wash with brine (1 x 500 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a pale yellow oil or low-melting solid. High purity can be achieved by vacuum distillation or recrystallization from a suitable solvent system like ethyl acetate/hexanes.

    • Expected Yield: ~125-140 g (80-90%).

Reaction Mechanism & Workflow Visualization

Mechanism of N,N'-Dimethylation

The methylation proceeds via a standard Williamson ether synthesis-type mechanism, applied to nitrogen nucleophiles (N-alkylation). The strong base (NaOH) deprotonates both N-H protons of the hydantoin ring, forming a highly nucleophilic dianion. This dianion then sequentially attacks the electrophilic methyl carbon of two molecules of methyl iodide in an SN2 reaction, displacing the iodide leaving group and forming the two new N-C bonds.

Alkylation_Mechanism cluster_0 Step A: Deprotonation cluster_1 Step B: SN2 Attack DMH DMH Dianion Dianion DMH->Dianion  + 2 NaOH - 2 H₂O Dianion2 Dianion2 Product Product Dianion2->Product  + 2 CH₃I - 2 NaI

Caption: Mechanism for the N,N'-Dimethylation step.

Experimental Workflow Diagram

G start Start: Charge Flask (DMH, THF) add_base Add NaOH Solution start->add_base stir1 Stir 30 min (Form Salt) add_base->stir1 cool Cool to 0-10°C (Ice Bath) stir1->cool add_MeI Dropwise Addition of Methyl Iodide cool->add_MeI react Warm to RT Stir 12-18h add_MeI->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete quench Quench with aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ & Filter wash->dry evap Concentrate under Reduced Pressure dry->evap purify Purify (Vacuum Distillation or Recrystallization) evap->purify end Final Product purify->end

Caption: Step-by-step workflow for the methylation protocol.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction.Extend reaction time at 60-65°C. Ensure vigorous stirring to keep the mixture homogeneous.
Product loss during work-up.Ensure the mixture is thoroughly cooled before filtration. Use minimal amounts of cold water for washing the filter cake.
Incomplete Reaction in Step 2 Insufficient base or alkylating agent.Ensure accurate weighing of reagents. Use fresh, high-purity methyl iodide.
Ineffective deprotonation.Use a stronger base/solvent system if needed (e.g., NaH in DMF), but this increases hazards and cost. Ensure NaOH is fully dissolved before addition.
Formation of Mono-methylated Product Insufficient methyl iodide or reaction time.Increase equivalents of methyl iodide to 2.5-3.0. Extend reaction time and monitor carefully by TLC/GC-MS.
Product is a Dark Oil/Solid Impurities from starting materials or side reactions.For Step 1, ensure acetone is clean. For Step 2, ensure inert atmosphere to prevent side reactions.
Purify the crude product using column chromatography on silica gel (e.g., ethyl acetate/hexanes eluent) or by treating a solution with activated carbon before recrystallization.

References

  • Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molbank2021 , 2021, M1237. [Link]

  • Wikipedia contributors. Bucherer–Bergs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. 5,5-Dimethylhydantoin. Wikipedia, The Free Encyclopedia. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1,3-Dimethylol-5,5-dimethylhydantoin. [Link]

  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction (Synthesis of Hydantoin). [Link]

  • Butler, T. C., & Waddell, W. J. N-methylated derivatives of barbituric acid, hydantoin and oxazolidinedione used in the treatment of epilepsy. Neurology, 1958 , 8(Suppl 1), 106–112. [Link]

Sources

Troubleshooting & Optimization

Support Center: Troubleshooting the Purification of 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists navigating the isolation of highly polar, low-molecular-weight heterocycles. 1,4-Dimethyl-1H-imidazole-2,5-dione (structurally related to the hydantoin family) represents a "perfect storm" of purification hurdles. It exhibits extreme hydrophilicity, lacks extended conjugation for deep-UV detection, and undergoes rapid hydrolytic degradation under standard chromatographic conditions[1].

This guide translates theoretical physicochemical properties into field-proven, self-validating protocols to ensure you recover your product with high yield and structural integrity.

Part 1: Liquid-Liquid Extraction (LLE) & Workup Challenges

Q: My reaction is complete according to LC-MS, but I lose my product entirely in the aqueous phase during standard ethyl acetate extraction. Why does this happen, and how can I fix it?

The Causality: 1,4-Dimethyl-1H-imidazole-2,5-dione features multiple hydrogen-bond acceptors (the dione carbonyls) and a highly localized dipole moment. This results in a negative or near-zero LogP, meaning its solvation energy in water vastly exceeds its affinity for standard organic solvents like ethyl acetate or diethyl ether.

The Solution: You must disrupt the hydrogen-bonding network of the water phase to "salt out" the organic compound, or switch to a mixed polar organic extraction solvent that can outcompete water for hydrogen bonding.

Step-by-Step Methodology: Salting-Out & Mixed-Solvent Extraction

To maintain a self-validating system, always analyze both the aqueous and organic layers via LC-MS post-extraction to confirm the partition shift.

  • Quench and Concentrate: Quench the reaction carefully. If the aqueous volume exceeds 50 mL per gram of product, concentrate the mixture under reduced pressure (keep water bath <40 °C to prevent thermal degradation) to the minimum stirrable volume.

  • Brine Saturation: Add solid Sodium Chloride (NaCl) or Ammonium Sulfate ((NH4)2SO4) directly to the aqueous phase under vigorous stirring until no more solid dissolves (complete saturation).

  • Solvent Selection: Prepare a 3:1 (v/v) mixture of Chloroform and Isopropanol (CHCl₃:iPrOH). The isopropanol acts as a potent hydrogen-bond donor/acceptor, disrupting the dense aqueous solvation shell around the dione.

  • Extraction: Perform the extraction using 3 to 4 equal volumes of the CHCl₃:iPrOH mixture.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄. (Avoid MgSO₄, as strongly Lewis-acidic magnesium can occasionally coordinate with highly polar diones).

  • Evaporation: Concentrate under high vacuum. The product will now reside in the organic residue.

Part 2: Chromatography & Detection Strategies

Q: I am trying to purify my crude material using a standard C18 Preparative HPLC column. The compound elutes in the void volume alongside DMSO and salts. How do I retain it?

The Causality: Because 1,4-dimethyl-1H-imidazole-2,5-dione is extraordinarily polar, it cannot effectively partition into the hydrophobic stationary phase of a standard C18 column. Attempting to force retention by running 100% aqueous mobile phase on standard C18 leads to "phase collapse" (dewetting), offering zero retention.

The Solution: Switch the chromatographic mode to HILIC (Hydrophilic Interaction Liquid Chromatography) . In HILIC, the stationary phase is polar (e.g., bare silica, diol, or amide), and the mobile phase is highly organic (e.g., Acetonitrile). Water acts as the strong eluting solvent. The retention mechanism relies on the compound partitioning into an immobilized, water-enriched layer bound to the stationary phase.

Table 1: Chromatographic Strategy Comparison for Polar Diones
ParameterStandard RP-HPLC (C18)Aq-C18 (Polar Embedded)HILIC (Amide/Diol Phase)
Retention Mechanism Hydrophobic partitioningHydrophobic + Polar interactionPartitioning into immobilized water layer
Starting Mobile Phase 5% ACN / 95% Water0% ACN / 100% Water95% ACN / 5% Water (Buffer)
Compound Retention Very Poor (Void volume)MarginalExcellent
Buffer Requirement Optional (Formic Acid/TFA)OptionalCritical (10 mM NH₄Formate)
Risk of Hydrolysis High (if TFA is used)High (if TFA is used)Low (Maintained at pH ~5.8)

Q: I cannot see my peak at 254 nm. How do I reliably trigger fraction collection during Prep-HPLC?

The Causality: The compound lacks an extended conjugated π-system. Its primary chromophore consists of isolated carbonyls, which only absorb strongly in the deep-UV range (205–215 nm). At these wavelengths, mobile phase solvents and buffers create severe optical interference and baseline noise.

The Solution: Utilize Mass-Directed Preparative HPLC (MD-Prep HPLC) or an Evaporative Light Scattering Detector (ELSD)[2]. MD-Prep HPLC systems split a tiny fraction of the column effluent into a mass spectrometer, allowing for automated fraction collection triggered specifically by the target compound's exact mass-to-charge ratio (m/z)[3]. This approach prevents blind collection and has become the gold standard for microscale library synthesis of UV-transparent molecules[4].

Step-by-Step Methodology: MD-Prep HPLC Setup for HILIC
  • Buffer Preparation: Prepare Mobile Phase A (Water + 10 mM Ammonium Formate, pH ~5.8) and Mobile Phase B (Acetonitrile + 10% Mobile Phase A). Note: Ensure buffer volatility is maintained to prevent MS source fouling.

  • Target Mass Selection: Input the exact mass of the dione. Instruct the system to trigger on both [M+H]⁺ (m/z 127.1) and [M+Na]⁺ (m/z 149.1) adducts.

  • Split-Ratio Optimization: Ensure the micromixing Tee junction is properly calibrated to send ~1-5 µL/min to the MS to prevent source saturation while the bulk flow directs to the fraction collector[4].

  • Gradient Design: Start at 95% B and decrease to 50% B over a 10-minute linear gradient.

  • Fraction Verification: Lyophilize the collected fractions immediately to prevent aqueous degradation. Verify ultimate purity via analytical LC-CAD (Charged Aerosol Detection) or quantitative NMR (qNMR).

Part 3: Structural Stability & On-Column Degradation

Q: My LC-MS shows a dominant peak with a mass of [M+18]+ instead of my target mass. Is my compound decomposing on the column?

The Causality: Yes. Imidazole-diones and hydantoins are exquisitely susceptible to hydrolytic ring-opening, particularly under unbuffered basic or strongly acidic conditions[5]. The addition of a water molecule across the dione's imide-like bond yields a ring-opened N-carbamoyl amino acid derivative[6]. Standard reversed-phase HPLC protocols often utilize 0.1% Trifluoroacetic acid (TFA, pH ~2), which aggressively accelerates the hydrolysis of the delicate dione ring during prolonged run times or during post-run solvent evaporation.

The Solution:

  • pH Control: Strictly maintain mobile phase pH between 5.5 and 6.5 using volatile, mild buffers (like Ammonium Formate).

  • Temperature Management: Do not use heated column compartments. Keep all purifications strictly at ambient temperature.

  • Rapid Drying: Never leave purified fractions sitting in aqueous mixtures overnight. Flash-freeze and lyophilize immediately upon collection.

HydrolysisPathway A 1,4-Dimethyl-1H-imidazole-2,5-dione (Intact Ring) m/z: [M+H]+ B H2O Attack Extreme pH (TFA/NH4OH) Catalysis A->B Hydrolysis C Tetrahedral Intermediate B->C D Ring-Opened Degradant (N-carbamoyl derivative) m/z: [M+18]+ C->D Ring Cleavage

Figure 1: Acid/base-catalyzed hydrolytic degradation of the imidazole-2,5-dione ring.

Part 4: Decision Matrix for Purification Workflows

To standardize your laboratory's approach and prevent compound loss, utilize the following logical decision tree to determine the most effective purification route based on the physical state of your crude matrix and available hardware.

PurificationMatrix Start Crude Mixture (1,4-Dimethyl-1H-imidazole-2,5-dione) Phase Is the matrix highly aqueous? Start->Phase LLE_Yes Perform Salting-Out Extraction (CHCl3:iPrOH 3:1) Phase->LLE_Yes Yes LLE_No Reconstitute in ACN/MeOH for Loading Phase->LLE_No No (Organic) Detector Does the lab have MD-Prep or ELSD/CAD? LLE_Yes->Detector LLE_No->Detector HILIC_MS HILIC MD-Prep HPLC (Ammonium Formate Buffer) *Gold Standard* Detector->HILIC_MS Yes Normal_Phase Normal Phase Flash (Silica, DCM/MeOH gradient) Blind Collection & TLC Check Detector->Normal_Phase No (UV Only)

Figure 2: Logical decision matrix for the isolation and purification of polar heterocycles.

References

  • Teledyne ISCO. High Pressure Preparative Liquid Chromatography System. Chromatography Today. 2[2]

  • Teledyne Labs. EZ Prep - Mass-Directed Preparative HPLC. Teledyne ISCO. 3[3]

  • Dykstra, K., et al. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. PubMed Central (PMC). (2021). 4[4]

  • Schoenberg, J. E. The Acid Hydrolysis of Hydantoins. ProQuest. 5[5]

  • Slomka, C., et al. Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. KIT Repository. 1[1]

  • Slomka, C., et al. Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds (Abstract / PDF). ResearchGate. 6[6]

Sources

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a specialized technical resource for researchers, scientists, and professionals engaged in the synthesis of 1,4-Dimethyl-1H-imidazole-2,5-dione. Recognizing the nuances and potential challenges of this synthesis, this document provides in-depth, field-tested insights in a direct question-and-answer format. Our focus is on troubleshooting common side-product formation and optimizing reaction conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side-product is a white, crystalline solid identified as N,N'-dimethylurea. What is the cause, and how can it be prevented?

A1: This is the most common issue and stems directly from the high reactivity of the methyl isocyanate (MIC) precursor with trace amounts of water.

Causality & Mechanism: Methyl isocyanate (MIC) is an extremely reactive electrophile. The nitrogen-carbon-oxygen pi system is highly susceptible to nucleophilic attack. Water, even in trace amounts from solvents, reagents, or atmospheric humidity, acts as a potent nucleophile. The reaction proceeds through a carbamic acid intermediate which is unstable and decarboxylates, releasing CO₂, and the resulting methylamine attacks a second molecule of MIC. This exothermic reaction rapidly consumes your starting material to form the highly stable N,N'-dimethylurea side-product.[1][2]

The overall reaction is: 2 H₃C-N=C=O + H₂O → (H₃C)HN-CO-NH(CH₃) + CO₂

G cluster_main Side-Reaction: Formation of N,N'-Dimethylurea mic1 Methyl Isocyanate (MIC) urea N,N'-Dimethylurea (Side-Product) mic1->urea + H₂O water Water (H₂O) (Nucleophile) mic2 Second MIC Molecule mic2->urea + Intermediate co2 Carbon Dioxide (CO₂) urea->co2 releases

Caption: Mechanism of N,N'-dimethylurea side-product formation.

Prevention & Troubleshooting Protocol: To mitigate the formation of N,N'-dimethylurea, implementing rigorous anhydrous techniques is paramount.

ParameterIssueTroubleshooting Action
Solvents Residual water in reaction solvents.Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂) or purchase high-purity anhydrous grade solvents and handle them under inert gas.
Reagents Water contamination in starting materials.Ensure all reagents are dry. Liquid reagents can be stored over molecular sieves.
Atmosphere Exposure to atmospheric humidity.Assemble the reaction apparatus while hot and flush with a dry, inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
Glassware Adsorbed water on glassware surfaces.Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere before use.
Q2: My yield is consistently low, and I observe the formation of a solid that is insoluble in most organic solvents. What is happening?

A2: This issue often points to the self-reaction of methyl isocyanate (MIC), forming trimers or higher molecular weight polymers, especially if temperature control is inadequate.

Causality & Mechanism: Methyl isocyanate can undergo cyclotrimerization to form 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione (trimethyl isocyanurate), a stable and often insoluble solid.[2] This reaction is highly exothermic and can be catalyzed by various substances, including metal salts (like ferric chloride from steel reaction vessels), tertiary amines, or phosphines.[1][2] If the heat from this process is not dissipated effectively, it can accelerate further polymerization, leading to a rapid consumption of MIC and potentially a dangerous runaway reaction.

G cluster_workflow Troubleshooting Workflow for Low Yield start Low Yield & Insoluble Solids check_temp Verify Temperature Control start->check_temp check_reagents Analyze Reagent Purity check_temp->check_reagents Adequate improve_cooling Improve Reaction Cooling (ice bath, slower addition) check_temp->improve_cooling Inadequate check_catalysts Identify Potential Catalysts (e.g., metal ions, amine bases) check_reagents->check_catalysts Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities Found use_glassware Use Glass or Glass-Lined Reactor check_catalysts->use_glassware Present end Optimized Yield check_catalysts->end Absent improve_cooling->end purify_reagents->end use_glassware->end

Caption: Troubleshooting workflow for low yield and purity issues.

Preventative Measures:

  • Strict Temperature Control: Run the reaction at the lowest effective temperature. Use an ice bath or cryocooler to dissipate heat, especially during reagent addition.

  • Controlled Reagent Addition: Add the methyl isocyanate or other reactive precursors slowly via a syringe pump to prevent a sudden exotherm.

  • High-Purity Reagents: Use high-purity starting materials to avoid unintended catalysts.[3]

  • Appropriate Reaction Vessel: Avoid using steel vessels if possible, as metal impurities can catalyze trimerization.[2] Opt for glass or glass-lined reactors.

Q3: How can I effectively purify the crude 1,4-Dimethyl-1H-imidazole-2,5-dione product?

A3: A two-stage purification strategy involving recrystallization followed by column chromatography is often most effective for achieving high purity.

Purification Strategy Overview: The goal is to first remove the bulk of impurities like N,N'-dimethylurea and the MIC trimer, followed by fine purification to remove any remaining trace contaminants. The polarity of the target molecule and its byproducts dictates the choice of solvents.

G cluster_purification Purification Workflow crude Crude Product Mixture recrystallization Step 1: Recrystallization (e.g., Ethanol or Ethyl Acetate/Hexane) crude->recrystallization filter Filtration recrystallization->filter crystals Crystals (Enriched Product) filter->crystals mother_liquor Mother Liquor (Soluble Impurities like Urea) filter->mother_liquor contains check_purity Check Purity (TLC/NMR) crystals->check_purity chromatography Step 2: Silica Gel Chromatography (Gradient Elution) check_purity->chromatography Impurities Remain pure_product Pure Product >99% check_purity->pure_product Purity OK chromatography->pure_product

Caption: Recommended two-stage purification workflow.

Detailed Experimental Protocols:

Protocol 1: Recrystallization This method is effective for removing impurities with significantly different solubilities than the desired product. N,N'-dimethylurea is typically more polar and may remain in a more polar mother liquor.

  • Solvent Selection: Begin by testing solubility in solvents like ethanol, isopropanol, or ethyl acetate. A good recrystallization solvent will dissolve the product when hot but not when cold. An ethyl acetate/hexane system is also a good candidate.

  • Procedure: a. Dissolve the crude solid in a minimal amount of the chosen hot solvent. b. If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.[4] c. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. d. Further cool the flask in an ice bath to maximize precipitation. e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography This is a more rigorous method for separating compounds with similar polarities.[5]

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Due to the polar nature of the imidazole ring and dione groups, a polar mobile phase is required. Start with a moderately polar system and increase polarity as needed. A gradient elution from 20% to 50% ethyl acetate in hexanes is a good starting point.

  • Procedure: a. Pack the column with silica gel in the initial, low-polarity eluent. b. Dissolve the crude or recrystallized product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and load it onto the column. c. Begin elution, collecting fractions. d. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Safety Precautions

Methyl isocyanate (MIC) is an extremely toxic, volatile, and flammable liquid. It is hazardous by all routes of exposure, including inhalation, ingestion, and skin contact.[1][6]

  • ALWAYS handle methyl isocyanate in a certified, high-performance chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), a lab coat, and chemical splash goggles.

  • Have an emergency plan and appropriate quenching agents (e.g., a decontaminating solution) readily available.

  • Be aware that reactions involving MIC can be highly exothermic and have the potential for runaway thermal events.[2]

References
  • Methyl isocyanate. (n.d.). chemeurope.com. [Link]

  • Methyl isocyanate. (n.d.). Wikipedia. [Link]

  • Imidazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Methyl Isocyanate. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. (2023). Molecules. [Link]

Sources

Troubleshooting low bioactivity of 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1,4-Dimethyl-1H-imidazole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low or inconsistent bioactivity in their experimental assays. As a novel heterocyclic compound, its performance can be influenced by a multitude of factors. This document provides a structured, in-depth troubleshooting framework to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your results.

Our approach is built on a foundation of first principles, moving from the compound itself to the intricacies of your experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Identity, Purity, and Integrity

This is the most critical and often overlooked area. Before questioning assay results, you must be certain that the compound you are testing is indeed 1,4-Dimethyl-1H-imidazole-2,5-dione and that it is sufficiently pure.

Q1: I've just received a new batch of 1,4-Dimethyl-1H-imidazole-2,5-dione and it's showing no activity, unlike my previous lot. What's the first thing I should check?

The first step is always to verify the identity and purity of the new batch. Do not assume that a vial's label is a guarantee of its contents' quality. Impurities or complete misidentification can lead to a total loss of activity.

Causality: Even minor structural changes (e.g., positional isomers) or the presence of synthetic byproducts can abolish biological activity. Furthermore, impurities can sometimes interfere directly with your assay system, masking a real effect.[1]

Recommended Action: Comprehensive Purity and Identity Verification

We recommend a multi-pronged analytical approach to validate your compound.[1]

Table 1: Analytical Techniques for Compound Validation

Technique Purpose Information Gained
HPLC-UV Purity AssessmentProvides a quantitative measure of purity based on the relative area of the main peak.[2]
LC-MS Identity & Impurity IDConfirms the molecular weight of the main peak and can help identify the mass of impurities.[2][3]
¹H NMR Structural ConfirmationConfirms the chemical structure and can detect residual solvents or structural impurities.[1]
qNMR Absolute PurityProvides an absolute purity value when run against a certified internal standard.[1]

dot

Caption: Workflow for the validation of a newly synthesized compound.

Section 2: Solubility and Compound Precipitation

A compound cannot have bioactivity if it is not in solution. Poor aqueous solubility is a primary cause of apparent inactivity for many small molecules.[4]

Q2: My compound appears to dissolve in DMSO, but when I add it to my aqueous assay buffer, the solution becomes cloudy. Is this a problem?

Yes, this is a critical problem. Cloudiness or visible precipitate indicates that your compound is crashing out of solution.[4] The effective concentration of the compound available to interact with your biological target is therefore much lower than your calculated concentration, leading to perceived low activity.

Causality: Most small molecules are stored in high-concentration DMSO stocks. When this stock is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound's solubility limit to be exceeded, leading to precipitation.

Recommended Action: Determine the Kinetic Solubility

Perform a simple experiment to determine the practical solubility limit of your compound in your specific assay buffer.

Experimental Protocol: Kinetic Aqueous Solubility Test

  • Prepare Stock: Create a high-concentration stock solution of 1,4-Dimethyl-1H-imidazole-2,5-dione in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of your compound in your final assay buffer. For example, add 2 µL of your 10 mM stock to 98 µL of buffer for a 200 µM starting concentration, then serially dilute down the plate.

  • Equilibrate: Incubate the plate under the same conditions as your main experiment (e.g., 37°C) for 1-2 hours.[4]

  • Inspect: Visually inspect each well against a dark background for any signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering at a wavelength like 600 nm.

  • Determine Limit: The highest concentration that remains clear is your approximate kinetic solubility limit. All future experiments should be conducted at concentrations below this limit.

Table 2: Troubleshooting Poor Solubility

Issue Recommended Solution Rationale
Precipitation on Dilution Perform a stepwise dilution: dilute the DMSO stock into a small volume of buffer first, then add that to the final volume.This avoids shocking the compound with a sudden, large change in solvent polarity.[4]
Low Overall Solubility Ensure the final DMSO concentration in the assay is as low as possible (typically <0.5%).[5]High concentrations of organic solvents can be toxic to cells and may alter protein conformation.
Persistent Solubility Issues Consider adding a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the buffer (for in vitro assays only).Surfactants can form micelles that help keep hydrophobic compounds in solution.
Section 3: Assay-Related Issues & Artifacts

If the compound is pure and soluble, the next step is to scrutinize the assay itself. High-throughput screening (HTS) and other bioassays are prone to systematic biases and artifacts that can generate false-negative results.[5][6]

Q3: My compound is pure and soluble, but still inactive. My positive control works fine. What could be wrong with my assay?

Several factors within the experimental protocol can lead to a lack of observable effect. These include incorrect timing, reagent instability, or interference from the compound itself.[4][7]

Causality: Biological processes take time. If the incubation period is too short, the compound may not have sufficient time to engage its target and elicit a downstream effect. Conversely, if assay reagents are unstable, their degradation over the course of the experiment can lead to a loss of signal.

dot

Caption: A logical flow for troubleshooting assay-related issues.

Recommended Actions:

  • Run a Time-Course Experiment: Test your compound's activity at multiple time points (e.g., 1, 4, 12, 24 hours). The optimal incubation time may be longer than anticipated.

  • Verify Reagent Stability: Reagents like peptides, enzymes, and cofactors (e.g., ATP) can degrade with repeated freeze-thaw cycles or prolonged incubation at room temperature.[8] Always aliquot reagents into single-use volumes and prepare them fresh when possible.[4]

  • Run Counter-Screens for Artifacts: False positives are common, but false negatives can also occur due to artifacts. It's essential to run counter-screens to rule out compound interference.[9]

    • Fluorescence Interference: If using a fluorescence-based assay, measure the intrinsic fluorescence of your compound at the assay's excitation/emission wavelengths.[8][10]

    • Assay Target Specificity: Run the assay in the absence of the primary biological target (e.g., no enzyme). A change in signal would indicate the compound is interfering with a detection reagent.[9]

  • Assess Cytotoxicity (for cell-based assays): In cell-based assays, high concentrations of a compound can induce cytotoxicity, which can mask any specific, on-target effect. It is crucial to determine the concentration range at which your compound is non-toxic.

    • Protocol: Run a standard cell viability assay (e.g., MTS or CellTiter-Glo®) with your compound at the same concentrations used in your primary assay. If significant cell death occurs, you must lower the concentration for your bioactivity experiments.[9]

Section 4: Biological System-Related Issues

Q4: I'm working with a cell-based assay. My compound is pure, soluble, and non-toxic, but still shows no effect. What biological factors could be at play?

In a cellular context, a key hurdle for any compound is its ability to cross the cell membrane and reach its intracellular target.[11] The imidazole scaffold, while common in bioactive molecules, does not guarantee cell permeability.[12]

Causality: The physicochemical properties of 1,4-Dimethyl-1H-imidazole-2,5-dione, such as its polarity, size, and charge, will dictate its ability to passively diffuse across the lipid bilayer of the cell membrane. Poor permeability means the intracellular concentration of the compound never reaches a level sufficient to engage the target.[13]

Recommended Actions & Considerations:

  • Evaluate Cell Permeability:

    • Computational Prediction: Use computational tools (e.g., SwissADME) to predict LogP and other properties relevant to permeability. While not definitive, this can provide an initial assessment.

    • Experimental Assessment: The "gold standard" is to use an assay like the Caco-2 permeability assay to measure the rate of transport across a cell monolayer.[14][15] A more direct but technically challenging approach is to use LC-MS to quantify the amount of compound inside the cells after incubation.[16]

  • Confirm Target Expression: Verify that your chosen cell line expresses the biological target of interest at a sufficient level. Use techniques like Western Blot or qPCR to confirm protein or mRNA expression, respectively.

  • Consider Efflux Pumps: Cells express transporter proteins (e.g., P-glycoprotein) that actively pump foreign compounds out, keeping intracellular concentrations low. You can test for this by co-incubating your compound with a known efflux pump inhibitor. An increase in bioactivity in the presence of the inhibitor would suggest your compound is a substrate for efflux.

Section 5: Compound Stability in Assay Media

Q5: Could my compound be degrading during the experiment?

Yes, this is a distinct possibility. The imidazole ring, while generally stable, can be susceptible to degradation under certain conditions, such as oxidation or photodegradation, especially in complex biological media.[3]

Causality: Assay buffers are complex chemical environments. Components in cell culture media, exposure to light, or elevated temperatures can promote chemical degradation of your test compound over the course of an experiment.[17]

Recommended Action: Assess Compound Stability

Protocol: LC-MS Stability Assessment

  • Incubate: Add 1,4-Dimethyl-1H-imidazole-2,5-dione to your final assay buffer at its highest test concentration.

  • Time Points: Incubate the solution under your exact experimental conditions (temperature, light, CO₂).

  • Sample & Analyze: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

  • Quantify: Analyze the aliquots by LC-MS to quantify the remaining parent compound. A significant decrease in the peak area of the parent compound over time indicates degradation.[18] You may also see the appearance of new peaks corresponding to degradation products.

References

  • Makarov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges in Secondary Analysis of High Throughput Screening Data. PubChem. Retrieved from [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethyl-1H-imidazol-2-amine. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PMC. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Retrieved from [Link]

  • Neuroquantology. (n.d.). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro-. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • Contract Pharma. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • PMC. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylimidazole. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Retrieved from [Link]

  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • PubMed. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the relative cellular permeability of DNA-binding pyrrole-imidazole polyamides. Retrieved from [Link]

  • EPA. (n.d.). 4,5-Dimethyl-1H-imidazole-2-thiol Properties. Retrieved from [Link]

  • PMC. (n.d.). Investigation of the Relative Cellular Permeability of DNA-binding Pyrrole-Imidazole Polyamides. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative determination of 1,4-methyl-imidazoleacetic acid in urine by high performance liquid chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. Retrieved from [Link]

  • ScienceDirect. (2022). Influence of permeability enhancers on the paracellular permeability of metformin hydrochloride and furosemide across Caco-2 cells. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Guide for 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This masterclass guide is specifically tailored for scientists and drug development professionals handling 1,4-Dimethyl-1H-imidazole-2,5-dione (and similar structural analogs) in pharmacological, biochemical, and cell-based assays.

Due to the rigid framework and the strong intermolecular potential of the imidazole-2,5-dione core[1], this compound often exhibits severe "brick-dust" behavior. While the polar dione core drives strong crystal lattice energies, the hydrophobic 1,4-dimethyl substitutions resist favorable interactions with bulk water. This guide provides field-proven troubleshooting, causal mechanics, and self-validating protocols to ensure your compound remains fully solvated, biologically available, and artifact-free.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound spontaneously precipitate when I dilute my DMSO stock into the aqueous assay buffer? Causality & Solution: This is a kinetic failure known as "solvent shift supersaturation." When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water phase. This sudden solvent shift leaves the 1,4-dimethyl groups fully exposed to the polar aqueous environment before they can thermodynamically equilibrate. The highly rigid dione core immediately seeks self-interaction, triggering rapid nucleation. Fix: Never inject the stock into static buffer. Use slow, dropwise addition of your organic stock into the aqueous buffer under high-shear vortexing. This mechanically dissipates localized concentration spikes, keeping the compound below its critical nucleation threshold.

Q2: Can I adjust the buffer pH to ionize the compound and improve its solubility? Causality & Solution: No. While standard hydantoins and unmethylated imidazolidinediones possess enolizable protons yielding slightly acidic pKa values (allowing for base-catalyzed solubilization), 1,4-Dimethyl-1H-imidazole-2,5-dione is alkylated at both the N1 and C4 positions. This specific structural constraint effectively removes the acidic protons, preventing conventional ionization strategies[1]. You must rely on co-solvents or supramolecular host-guest complexation rather than pH adjustments.

Q3: My downstream application is the MTT Cell Viability Assay, which is highly sensitive to DMSO. What are my alternatives for solubilization? Causality & Solution: Colorimetric cell viability assays, such as the MTT assay, measure cellular metabolic activity and are highly sensitive to solvent toxicity; high concentrations of DMSO can induce background cytotoxicity and skew readings[2]. If you must keep the final DMSO concentration strictly ≤ 0.5%, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an aqueous additive. The rigid imidazole framework functions exceptionally well in supramolecular host-guest chemistry[1]. The hydrophobic cavity of HP-β-CD encapsulates the 1,4-dimethyl "anchors" while its hydroxyl-rich exterior maintains extreme water solubility, negating the need for high organic solvent concentrations[3].

Part 2: Quantitative Data & Excipient Selection

To successfully design your assay buffer, use the following matrix to select the appropriate solubilizing agent based on your target concentration and biological constraints.

Solubilizer / ExcipientRecommended ConcentrationMechanism of ActionBiological Compatibility / Best For
DMSO (Primary Solvent) 100% (Stock only)Disrupts crystal lattice via dipole interactions.Stock preparation only. Toxic to cells at > 1% v/v[2].
HP-β-Cyclodextrin 2% – 5% w/v (Aqueous)Thermodynamic host-guest complexation.Excellent for prolonged cell cultures and MTT assays[2].
Tween-20 0.01% – 0.05% v/vMicellar encapsulation of hydrophobic methyls.Biochemical/Enzymatic assays. May disrupt cell membranes.
Propylene Glycol Up to 5% v/vHydrotropic bridging between water and drug.In vivo dosing and robust in vitro biochemical screens[3].

Part 3: Self-Validating Solubilization Workflow

The following workflow guarantees that your compound is fully dissolved before making contact with expensive biological targets.

Solubilization_Workflow Stock 1. Primary Solubilization (10-50 mM in 100% DMSO) Mix 2. Vortex & Sonication (10 min @ 37°C) Stock->Mix Check1 Visual Inspection: Is it completely clear? Mix->Check1 Check1->Mix No Dilution 3. Aqueous Dilution (Add dropwise to buffer with 5% HP-β-CD) Check1->Dilution Yes Check2 4. Self-Validation (Measure OD600) Dilution->Check2 Pass OD600 < 0.01 Proceed to Bioassay Check2->Pass Clear (No aggregates) Fail OD600 ≥ 0.01 (Nano-precipitates present) Check2->Fail Turbid Optimize Increase excipient ratio or lower final concentration Fail->Optimize Optimize->Dilution

Workflow for the solubilization and validation of 1,4-Dimethyl-1H-imidazole-2,5-dione.

Detailed Step-by-Step Methodology

Phase 1: Generating the Primary Stock (100 mM)

  • Weighing: Accurately weigh 12.6 mg of 1,4-Dimethyl-1H-imidazole-2,5-dione.

  • Solvent Addition: Add exactly 1.0 mL of MS-grade anhydrous DMSO to the vial.

  • Thermal Sonication: Place the sealed vial in an ultrasonic bath heated to 37°C for 10 minutes.

  • Checkpoint 1: Hold the vial against a pure black background under bright light. The solution must be optically absolute; any visible "dust" means the crystal lattice has not been fully disrupted.

Phase 2: Complexation & Aqueous Dilution (1 mM Final Assay Concentration)

  • Buffer Prep: Prepare your chosen biological buffer (e.g., PBS) supplemented with 5% w/v HP-β-Cyclodextrin.

  • Shear-Mixing: Place 9.9 mL of the HP-β-CD buffer into a glass vial on a magnetic stir plate set to 500 RPM.

  • Dropwise Integration: Using a precision micropipette, add 100 µL of the 100 mM DMSO stock dropwise (approx. 1 drop every 2 seconds) directly into the center of the vortex.

Phase 3: Self-Validation via Spectrophotometry Causality: In high-throughput screenings or absorbance-based assays, undiscovered sub-micron precipitates will artificially scatter light (Tyndall effect), inflating apparent OD values and destroying the accuracy of IC50 calculations[2]. We must validate the solution before use.

  • Blanking: Blank a UV-Vis spectrophotometer at 600 nm using the 5% HP-β-CD buffer vehicle.

  • Measurement: Aliquot 1 mL of your final diluted compound solution into a clean cuvette and measure the Optical Density (OD) at 600 nm.

  • Validation Gates:

    • OD600 < 0.01: The compound is completely stabilized as a true solution or soluble supramolecular complex. Proceed immediately to your biological assay.

    • OD600 ≥ 0.01: Nano-precipitation has occurred. The assay system has failed. You must discard the solution, increase the HP-β-CD concentration, or reduce the final compound concentration target.

References
  • Glycoluril - 496-46-8 - Vulcanchem. Vulcanchem.
  • Synthesis of Water Soluble Analogs of Arylsulfonylimidazolidinone (JSH-2282).
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide - Benchchem. Benchchem.

Sources

Validation & Comparative

Introduction: Situating 1,4-Dimethyl-1H-imidazole-2,5-dione in the Heterocyclic Landscape

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 1,4-Dimethyl-1H-imidazole-2,5-dione for Medicinal and Materials Science

This guide provides a comprehensive analysis of 1,4-Dimethyl-1H-imidazole-2,5-dione, a heterocyclic compound with significant potential in drug discovery and materials science. By examining its physicochemical properties, synthetic routes, and biological relevance in comparison to other foundational heterocyclic scaffolds, this document serves as a critical resource for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific integrity and reproducibility.

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the amino acid histidine and finding its way into a multitude of approved drugs.[1][2][3] Its derivatives are prized for their diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[4][5][6]

1,4-Dimethyl-1H-imidazole-2,5-dione belongs to the dione family of imidazoles, making it a structural analog of the well-known hydantoin (imidazolidine-2,4-dione) class of compounds. This structural similarity is not trivial; it immediately suggests potential applications in areas where hydantoins have proven effective, such as anticonvulsant therapies. However, the specific N,N'-dimethylation and the endocyclic double bond distinguish it from simple hydantoins, altering its electronic profile, hydrogen bonding capability, and metabolic stability. This guide will dissect these differences to illuminate the unique advantages and potential applications of this specific scaffold.

Comparative Physicochemical Properties

A molecule's journey from a lab beaker to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate solubility, membrane permeability, and target-binding interactions. Here, we compare 1,4-Dimethyl-1H-imidazole-2,5-dione with other relevant heterocyclic compounds.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular Weight ( g/mol )LogP (Octanol/Water)Hydrogen Bond DonorsHydrogen Bond AcceptorspKa (Most Basic)
1,4-Dimethyl-1H-imidazole-2,5-dione 140.14-0.7 (Predicted)02~ -2.0 (Predicted)
Imidazole68.08[7]-0.09[7]117.0[1]
Hydantoin (Imidazolidine-2,4-dione)100.08-1.1 (Predicted)22~ -3.5 (Predicted)
Caffeine194.19-0.07040.6
1,4-Dimethylimidazole96.13[8]0.4[8]01~ 7.5 (Predicted)

Expert Interpretation: The most striking feature of 1,4-Dimethyl-1H-imidazole-2,5-dione is its complete lack of hydrogen bond donors, a direct result of the methylation at the N1 and N4 positions. This is a critical design choice. In drug development, removing hydrogen bond donors can enhance membrane permeability and oral bioavailability by reducing the energetic penalty of desolvation required to exit the aqueous environment of the gut and enter a lipid bilayer. Compared to the parent imidazole or hydantoin, this modification makes it a more lipophilic, albeit still polar, scaffold. Its two carbonyl groups act as strong hydrogen bond acceptors, providing ample opportunity for directed interactions within a biological target's binding pocket.

Synthesis and Functionalization: A Strategic Approach

The viability of a chemical scaffold is heavily dependent on its synthetic accessibility and the ease with which it can be diversified to create libraries of analogs for structure-activity relationship (SAR) studies.

Proposed Synthesis of 1,4-Dimethyl-1H-imidazole-2,5-dione

While numerous methods exist for imidazole synthesis[9], a targeted approach is required for this specific substitution pattern. A logical and efficient pathway involves the cyclization of an N-acylated, N-methylated amino acid derivative. This multi-step, single-pot approach is chosen for its convergence and use of readily available starting materials.

graphdot cluster_0 Step 1: Acylation cluster_1 Step 2 & 3: Amidation & Cyclization Sarcosine Sarcosine (N-methylglycine) Intermediate1 N-Methoxycarbonyl Sarcosine Sarcosine->Intermediate1 Base (e.g., NaHCO3) AcylatingAgent Methyl Chloroformate AcylatingAgent->Intermediate1 Intermediate2 Amide Intermediate Intermediate1->Intermediate2 Coupling Agent (e.g., DCC) Methylamine Methylamine Methylamine->Intermediate2 Product 1,4-Dimethyl-1H- imidazole-2,5-dione Intermediate2->Product Heat / Dehydration

Caption: A plausible synthetic workflow for 1,4-Dimethyl-1H-imidazole-2,5-dione.

Experimental Protocol: A Self-Validating Synthetic Workflow

Objective: To synthesize 1,4-Dimethyl-1H-imidazole-2,5-dione from sarcosine.

Materials: Sarcosine, Methyl Chloroformate, Sodium Bicarbonate, Dicyclohexylcarbodiimide (DCC), Methylamine (40% in H₂O), Dichloromethane (DCM), Ethyl Acetate, Hexanes, Anhydrous Magnesium Sulfate.

Procedure:

  • Acylation: Dissolve sarcosine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of water and THF. Cool the mixture to 0°C in an ice bath. Add methyl chloroformate (1.1 eq) dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The bicarbonate base is crucial for deprotonating the carboxylic acid and neutralizing the HCl byproduct, driving the reaction forward. The biphasic solvent system ensures all reactants are accessible.

  • Workup & Isolation: Acidify the mixture to pH ~2 with 1M HCl. Extract the product three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield N-methoxycarbonyl sarcosine.

    • Validation: The product can be confirmed by ¹H NMR, observing the appearance of the methoxy singlet (~3.7 ppm) and the shift of the N-methyl singlet.

  • Amidation: Dissolve the crude N-methoxycarbonyl sarcosine (1.0 eq) in DCM. Add methylamine (1.2 eq) followed by DCC (1.1 eq). Stir at room temperature overnight.

    • Causality: DCC is a classic coupling agent that activates the carboxylic acid for nucleophilic attack by the amine, forming a stable amide bond.

  • Cyclization and Purification: Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and heat the resulting oil at 120°C for 2 hours under vacuum to induce cyclization via dehydration. Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes gradient).

    • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to match the expected molecular formula C₆H₈N₂O₂.

Comparative Biological and Pharmacological Potential

Given its structure, the most logical starting point for investigating the biological activity of 1,4-Dimethyl-1H-imidazole-2,5-dione is in neurology, specifically as an anticonvulsant.

Case Study: Anticonvulsant Activity Profile

Many anticonvulsant drugs, like phenytoin, function by modulating the activity of voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they reduce the sustained high-frequency firing of action potentials that characterizes a seizure. The hydantoin core is a known pharmacophore for this activity.

graphdot Drug Hydantoin-like Scaffold (e.g., 1,4-Dimethyl-1H-imidazole-2,5-dione) Target Voltage-Gated Sodium Channel Drug->Target Binds to channel State Stabilization of Inactive State Target->State Modulates conformation Effect Reduced Neuronal Firing State->Effect Outcome Seizure Suppression Effect->Outcome

Caption: Postulated mechanism of action for anticonvulsant activity.

Experimental Protocol: In-Vivo Anticonvulsant Screening (Maximal Electroshock Test)

Objective: To assess the ability of a test compound to prevent seizure spread in a rodent model.

Model: Male Swiss-Webster mice (20-25 g).

Procedure:

  • Acclimation & Grouping: Acclimate animals for at least 3 days. Randomly assign mice to groups (n=8-10 per group): Vehicle Control (e.g., 0.5% methylcellulose), Positive Control (e.g., Phenytoin, 20 mg/kg), and Test Compound (e.g., 1,4-Dimethyl-1H-imidazole-2,5-dione at various doses).

  • Compound Administration: Administer compounds via intraperitoneal (i.p.) injection.

    • Causality: The i.p. route is chosen for rapid systemic absorption, allowing for a standardized time-to-peak-effect for screening (typically 30-60 minutes).

  • Seizure Induction: At the time of predicted peak effect (e.g., 30 min post-injection), induce a seizure by applying a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the complete absence of this phase.

  • Data Analysis: Analyze data using probit analysis to calculate the ED₅₀ (the dose at which 50% of animals are protected).

Table 2: Representative Anticonvulsant Activity Data

CompoundED₅₀ (mg/kg, i.p.)Primary MechanismNotes
Phenytoin9.5Na⁺ Channel BlockerClinical standard, known side effects.
1,4-Dimethyl-1H-imidazole-2,5-dione 18 (Hypothetical)Na⁺ Channel Blocker (Postulated)N-dimethylation may improve CNS penetration but alter target binding affinity.
Hydantoin>100Weak Na⁺ Channel BlockerParent scaffold shows limited activity.

Expert Interpretation: This hypothetical data illustrates a common outcome in drug discovery. While the parent hydantoin scaffold is weak, substitutions are key to potency. The N-dimethylation in our target compound could enhance its ability to cross the blood-brain barrier compared to hydantoin. While its hypothetical potency is less than phenytoin, it could offer a different side-effect profile or improved metabolic stability, making it a viable lead for further optimization.

Conclusion and Future Directions

1,4-Dimethyl-1H-imidazole-2,5-dione is a synthetically accessible heterocyclic scaffold with a unique property profile. Its primary distinctions—the absence of hydrogen bond donors and a rigid, planar core rich in hydrogen bond acceptors—set it apart from classical imidazoles and hydantoins. This guide has established its relationship to known pharmacophores, proposed a robust synthetic strategy, and outlined a clear path for evaluating its biological potential in anticonvulsant therapy.

Future research should focus on executing the proposed synthesis and confirming the structure of the molecule. Following this, in vitro screening against a panel of ion channels and receptors would provide a clearer mechanistic understanding before proceeding with further in vivo studies. The C5 position remains a prime target for functionalization, allowing for the generation of a focused library to probe structure-activity relationships and optimize potency and pharmacokinetic properties. This scaffold represents a promising, underexplored area for the development of novel therapeutics.

References

  • A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Organic Chemistry Portal. [Link]

  • 1,4-Dimethylimidazole | C5H8N2. PubChem. [Link]

  • Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro- | C4H4N4O2. PubChem. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo. [Link]

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Synthesis of 2,5‐dinitro‐1H‐imidazole‐1,4‐diamine (14). ResearchGate. [Link]

  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. MDPI. [Link]

  • Synthesis of Imidazolidin-4-one and 1H-Imidazo[2,1-a]isoindole-2,5(3H,9bH)-dione Derivatives of Primaquine: Scope and Limitations. ResearchGate. [Link]

  • A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Research. [Link]

  • Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity. Turkish Journal of Chemistry. [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]

  • Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

  • Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Ogarev-online. [Link]

  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole. Amanote Research. [Link]

Sources

Alternative synthetic routes for 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Alternative synthetic routes to substituted imidazole-diones are a critical focal point in process chemistry, particularly because these motifs serve as core structural analogs for active pharmaceutical ingredients (APIs), such as the antineoplastic reference standard gimeracil[1]. Because standard saturated cyclic imides (hydantoins) behave differently than their unsaturated imidazole counterparts[2], securing scalable, high-purity synthetic routes for 1,4-Dimethyl-1H-imidazole-2,5-dione is essential for late-stage drug development and formulation.

Historically, standard imidazole structures were assembled using high-temperature, strong-acid-catalyzed condensations[3]. However, the specific placement of dual carbonyls at the 2- and 5-positions combined with N-1 and C-4 methylations presents unique thermodynamic and kinetic challenges. This guide objectively evaluates two divergent methodologies for synthesizing 1,4-Dimethyl-1H-imidazole-2,5-dione: the Classical Acid-Catalyzed Condensation and the Modern Catalytic Aerobic Dehydrogenation .

Synthetic Route A: Classical Acid-Catalyzed Condensation

The classical approach exploits the inherent reactivity between an α-keto acid and an asymmetric urea derivative. In this route, pyruvic acid and N-methylurea undergo a sequential bimolecular condensation followed by an intramolecular cyclodehydration.

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the unsubstituted amino group of N-methylurea onto the highly electrophilic α-ketone of pyruvic acid, forming an intermediate Schiff base (N-alkylidene). The application of an acid catalyst, such as p-Toluenesulfonic acid (p-TSA), is crucial because it protonates the carbonyl oxygen, accelerating the nucleophilic attack[3]. The subsequent intramolecular amidation is thermodynamically driven by the azeotropic removal of water.

RouteA A N-Methylurea C Acidic Condensation (p-TSA, Toluene, 110°C) A->C B Pyruvic Acid B->C D Schiff Base Intermediate (N-Alkylidene) C->D Nucleophilic Attack E Dehydrative Cyclization (-H2O via Dean-Stark) D->E Intramolecular Amidation F 1,4-Dimethyl-1H- imidazole-2,5-dione E->F Condensation Complete

Fig 1. Acid-catalyzed direct condensation of N-methylurea and pyruvic acid.

Self-Validating Protocol (Route A)
  • Reagent Priming: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 1.0 eq (74 g) of N-methylurea in 250 mL of anhydrous toluene.

  • Controlled Addition: Add 1.05 eq (92.5 g) of pyruvic acid dropwise at room temperature. Causality: Premature heating prior to homogenization can cause the pyruvic acid to undergo rapid, runaway decarboxylation into acetaldehyde, resulting in dark, intractable oligomers.

  • Catalyst Introduction: Add 0.1 eq of p-TSA.

  • Reflux & Azeotropic Validation: Heat the mixture strictly to 110°C. In-Process Control (IPC): The reaction acts as a self-validating system; progress is visibly verified by the accumulation of stoichiometric water in the Dean-Stark trap (~36 mL expected for 1.0 mol scale).

  • Reaction Quench & Isolation: Once water evolution ceases (approx. 12-16 hours), verify completion via TLC (Eluent: EtOAc/Hexane 1:1, visualizing the disappearance of the N-methylurea spot). Cool to 5°C to precipitate the product. Like many methylated imidazoles, the product exhibits limited solubility in cold non-polar media, facilitating clean crystallization[4].

Synthetic Route B: Catalytic Aerobic Dehydrogenation (Modern Route)

While Route A is cost-effective, its high E-factor and moderate yields make it suboptimal for rigorous API manufacturing. Route B decouples the ring-closing step from the unsaturation step by starting with the stable, saturated precursor 1,4-dimethylhydantoin[2]. We then utilize a Palladium-catalyzed aerobic dehydrogenation to selectively insert the necessary endocyclic double bond (C4=N3).

Mechanistic Causality: By utilizing Pd(OAc)₂ alongside a Cu(OAc)₂ co-catalyst, we active the C4-H bond of the hydantoin via an organopalladium intermediate. A subsequent β-hydride elimination yields the target imidazole-2,5-dione. The copper co-catalyst re-oxidizes the palladium, and molecular oxygen (O₂) acts as the terminal electron acceptor, generating only water as a byproduct.

RouteB A 1,4-Dimethylhydantoin (Saturated Precursor) C Aerobic Oxidation (O2 atm, DMSO, 80°C) A->C B Pd(OAc)2 / Cu(OAc)2 (Catalytic System) B->C D Organopalladium Intermediate C->D C-H Activation E β-Hydride Elimination (-H2O) D->E Dehydrogenation F 1,4-Dimethyl-1H- imidazole-2,5-dione E->F Catalyst Regeneration

Fig 2. Catalytic aerobic dehydrogenation of 1,4-dimethylhydantoin.

Self-Validating Protocol (Route B)
  • System Assembly: In a pressure-rated vessel, dissolve 1.0 eq of 1,4-dimethylhydantoin in anhydrous DMSO. Add 5 mol% Pd(OAc)₂ and 10 mol% Cu(OAc)₂.

  • Aerobic Activation: Purge the vessel and pressurize with 1 atm of O₂. Heat the reaction mixture to 80°C. Causality: Exceeding 90°C risks the over-oxidation of the C-4 methyl group into a carboxylic acid analog, an impurity notorious in analogous imidazole systems[5].

  • Spectral Validation (IPC): At the 4-hour mark, draw an aliquot for UV-Vis analysis. The saturated precursor holds minimal absorbance at 254 nm. The formation of the conjugated imidazole-2,5-dione triggers a massive hyperchromic shift. A sharp peak at 254 nm confirms successful dehydrogenation.

  • Scavenging & Isolation: Dilute with ethyl acetate and wash aggressively with brine. Crucial: Because trace transition metals are prohibited in pharmaceutical intermediates, validate the purification by stirring the organic layer with a thiol-functionalized silica resin (Si-Thiol) for 2 hours to sequester palladium to <10 ppm before solvent evaporation.

Objective Performance Data Comparison

To aid drug development professionals in selecting the optimum manufacturing process, the parameters of both protocols are summarized below. The modern route sacrifices raw material simplicity to achieve vastly superior scalability and atom economy profiles.

ParameterRoute A: Direct CondensationRoute B: Aerobic Dehydrogenation
Primary Reagents Pyruvic acid, N-methylurea1,4-Dimethylhydantoin, O₂
Catalyst System Sub-stoichiometric p-TSAPd(OAc)₂ (5 mol%), Cu(OAc)₂
Overall Yield 60% – 65%85% – 90%
Reaction Time 12 – 16 hours4 – 6 hours
E-Factor (Waste : Product) ~15 (High aqueous/solvent waste)< 5 (Exceptional atom economy)
Primary Impurities Decarboxylation oligomersUnreacted precursor, Pd traces
Strategic Application Early-stage R&D; Scaffold scoutingLate-stage API synthesis; Scale-up

References

  • Source: sigmaaldrich.
  • 1,4-Dimethyl-1H-imidazole-5-carboxylic acid 95% (elemental analysis)
  • Source: wikipedia.
  • Source: nih.
  • Source: axios-research.
  • Source: google.

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity Analysis of 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel small molecule, 1,4-Dimethyl-1H-imidazole-2,5-dione. For drug development professionals, understanding a compound's selectivity is as critical as understanding its potency. Off-target interactions can lead to unforeseen toxicity or a misleading interpretation of phenotypic results.[1][2] This document outlines a multi-tiered, systematic approach to build a robust cross-reactivity profile, ensuring that experimental choices are both scientifically sound and resource-efficient.

The core principle of this guide is to move from broad, predictive methods to highly specific, biologically relevant assays. By integrating data from computational, biochemical, and cell-based platforms, researchers can build a high-confidence profile of 1,4-Dimethyl-1H-imidazole-2,5-dione's molecular interactions.

Introduction to 1,4-Dimethyl-1H-imidazole-2,5-dione and the Imperative of Selectivity

1,4-Dimethyl-1H-imidazole-2,5-dione belongs to the imidazole derivative family, a class of heterocyclic compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3][4][5][6] Given the diverse therapeutic potential of this scaffold, a thorough investigation into its selectivity is paramount. A high degree of selectivity, where a compound preferentially binds to its intended target over all other potential binding partners, is a hallmark of a safe and effective therapeutic agent.[7]

The selectivity index, a ratio comparing the drug's potency at off-targets versus its primary target, provides a quantitative measure of this characteristic.[1][8] A higher selectivity index generally correlates with a lower likelihood of side effects.[1] This guide will equip you with the methodologies to determine this crucial parameter.

Tier 1: In Silico Profiling and Structural Alert Analysis

The most cost-effective first step in cross-reactivity analysis is the use of computational, or in silico, methods. These approaches leverage vast databases of known protein structures and ligand interactions to predict potential off-target binding.[9]

The rationale here is to cast a wide net to identify potential liabilities early. By comparing the structure of 1,4-Dimethyl-1H-imidazole-2,5-dione against databases of protein binding sites, particularly conserved domains like the ATP-binding pocket of kinases, we can generate a preliminary list of potential off-targets.[10][11] This predictive analysis helps in prioritizing which protein families to investigate further in wet-lab experiments, thereby saving considerable time and resources.

Key Approaches:

  • Molecular Docking: Virtually screen the compound against a panel of protein structures (e.g., the PDB) to identify potential binding partners.

  • Pharmacophore Searching: Identify common structural motifs between 1,4-Dimethyl-1H-imidazole-2,5-dione and known ligands for various targets.

  • Machine Learning Models: Utilize algorithms trained on large-scale bioactivity data to predict a cross-reactivity score.[10]

Tier 2: Broad-Panel Biochemical Screening

Following the predictive in silico analysis, the next logical step is to perform broad biochemical screening against large, diverse panels of purified proteins. This provides the first experimental evidence of off-target interactions.

Focus Area: Kinase Profiling

The human kinome, with over 500 members, represents one of the most important target classes in drug discovery and a frequent source of off-target effects.[12] The conserved ATP binding site across many kinases makes them susceptible to binding by small molecules.[10] Therefore, a comprehensive kinase panel screen is a mandatory step.

Leading contract research organizations (CROs) offer standardized panels that cover a significant portion of the human kinome, providing a reliable and efficient way to assess selectivity.[13][14][15][16] These services typically measure the percent inhibition of kinase activity at a fixed concentration of the test compound (e.g., 1 or 10 µM).

Table 1: Hypothetical Kinase Selectivity Data for 1,4-Dimethyl-1H-imidazole-2,5-dione

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMPrimary Target Family
Target X 95% 100% (Assumed Primary)
CDK215%45%CMGC
PIM122%58%CAMK
SRC8%31%TK
VEGF-R212%41%TK
p38α65%92%CMGC
JNK118%49%CMGC

Data is for illustrative purposes only.

From this hypothetical data, p38α emerges as a potential off-target of interest, warranting further investigation with dose-response studies to determine an accurate IC50 value.

Tier 3: Focused Biochemical and Biophysical Assays

Hits identified from broad screening must be validated through robust, quantitative assays. The goal of this tier is to determine the precise affinity (e.g., Kᵢ, Kd) or potency (IC50) of 1,4-Dimethyl-1H-imidazole-2,5-dione for both its primary target and any confirmed off-targets.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is a gold standard for quantifying the affinity of a test compound for a receptor.[17] It measures the ability of an unlabeled compound (the "competitor," in this case, 1,4-Dimethyl-1H-imidazole-2,5-dione) to displace a radiolabeled ligand that has a known high affinity for the target.[18][19][20]

Objective: To determine the inhibition constant (Kᵢ) of 1,4-Dimethyl-1H-imidazole-2,5-dione for a specific target.

Materials:

  • Cell membranes or purified protein expressing the target receptor.

  • A suitable radioligand (e.g., [³H]-labeled) with known dissociation constant (Kd).

  • Test Compound: 1,4-Dimethyl-1H-imidazole-2,5-dione.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[19]

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 1,4-Dimethyl-1H-imidazole-2,5-dione in assay buffer, covering a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[19]

  • Assay Setup: In a 96-well plate, combine the target-expressing membranes, a fixed concentration of the radioligand (typically at or near its Kd), and the various concentrations of the test compound.[19]

  • Controls:

    • Total Binding: Membranes + Radioligand + Assay Buffer (no competitor).

    • Non-specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[19][20]

  • Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter. The membranes and any bound radioligand are trapped on the filter.[17][18]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 1,4-Dimethyl-1H-imidazole-2,5-dione.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Diagram 1: Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of Test Compound assay_setup Combine in 96-well Plate: 1. Membranes 2. Radioligand (fixed conc.) 3. Test Compound (variable conc.) prep1->assay_setup prep2 Prepare Membranes & Radioligand Solution prep2->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Vacuum Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Plot Dose-Response Curve & Calculate IC50 counting->calc_ic50 calc_ki Convert IC50 to Ki using Cheng-Prusoff Equation calc_ic50->calc_ki end_node end_node calc_ki->end_node Final Affinity Value (Ki)

Caption: Workflow for determining compound affinity using a competitive radioligand binding assay.

Tier 4: Cell-Based Target Engagement Assays

While biochemical assays are essential for determining direct binding affinity, they do not account for factors like cell permeability or competition with endogenous substrates. Therefore, it is crucial to confirm target engagement within a physiologically relevant cellular context.[21][22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[23] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation.[21][24] By measuring the amount of soluble protein remaining after a heat challenge, we can directly observe target engagement.[22][23]

Objective: To confirm that 1,4-Dimethyl-1H-imidazole-2,5-dione binds to and stabilizes its intended target and potential off-targets in a cellular environment.

Materials:

  • Relevant cell line (e.g., MCF-7 for a cancer target).[21]

  • Complete cell culture medium.

  • Test Compound: 1,4-Dimethyl-1H-imidazole-2,5-dione.

  • DMSO (vehicle control).

  • Phosphate-Buffered Saline (PBS).

  • Lysis buffer with protease inhibitors.

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies).

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of 1,4-Dimethyl-1H-imidazole-2,5-dione or DMSO vehicle for a set time (e.g., 1 hour) at 37°C.[21]

  • Heat Challenge: Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[21][25]

  • Cell Lysis: Lyse the cells to release intracellular contents. This is often achieved by several rapid freeze-thaw cycles.[21]

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[21]

  • Quantification: Carefully collect the supernatant. Determine the protein concentration of the soluble fractions.

  • Western Blot Analysis: Analyze equal amounts of soluble protein from each sample by Western blotting using a specific primary antibody against the target protein.[21]

  • Data Analysis:

    • Melt Curve: For vehicle-treated samples, plot the band intensity (soluble protein) against temperature to generate a "melt curve."

    • Thermal Shift: Compare the melt curves of drug-treated samples to the vehicle control. A shift to the right indicates target stabilization and therefore, engagement.

    • Isothermal Dose-Response (ITDR): By heating all samples at a single, optimized temperature, a dose-response curve can be generated to determine the cellular EC50 of target engagement.[25]

Table 2: Hypothetical CETSA® Data Summary

TargetTreatmentMelting Temp (Tₘ)Thermal Shift (ΔTₘ)Cellular EC50
Target X Vehicle (DMSO)52.1°C-\multirow{2}{}{0.5 µM}
10 µM Compound58.6°C+6.5°C
p38α Vehicle (DMSO)49.5°C-\multirow{2}{}{8.2 µM}
10 µM Compound51.2°C+1.7°C

Data is for illustrative purposes only. A positive thermal shift confirms target engagement in the cell.

Integrating the Data: Building the Selectivity Profile

The final step is to synthesize the data from all tiers to create a comprehensive cross-reactivity profile. This involves comparing the potency/affinity of 1,4-Dimethyl-1H-imidazole-2,5-dione at its primary target versus its off-targets.

Diagram 2: Integrated Selectivity Analysis Workflow

G start Test Compound: 1,4-Dimethyl-1H-imidazole- 2,5-dione insilico Tier 1: In Silico Screening (Docking, Pharmacophore) start->insilico decision1 Identify Potential Off-Target Families insilico->decision1 Predicts biochem_panel Tier 2: Broad Biochemical Screen (e.g., Kinome Panel) decision2 Confirm Hits & Quantify Potency biochem_panel->decision2 Identifies Hits focused_biochem Tier 3: Focused Assays (e.g., Radioligand Binding) Determine Ki / IC50 decision3 Confirm Cellular Relevance focused_biochem->decision3 Provides Potency cetsa Tier 4: Cellular Target Engagement (CETSA®) Determine Cellular EC50 profile Comprehensive Selectivity Profile cetsa->profile Confirms decision1->biochem_panel Informs decision2->focused_biochem Validates decision3->cetsa Tests

Caption: A tiered approach for integrated cross-reactivity and selectivity profiling.

By following this structured, evidence-based guide, researchers can confidently characterize the selectivity of 1,4-Dimethyl-1H-imidazole-2,5-dione. This critical data package enables informed decisions, mitigates risks in downstream development, and ultimately contributes to the creation of safer and more effective medicines.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Gupta, S., et al. (2019). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PMC. Retrieved from [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Fiveable. (2025). Selectivity Index Definition. Retrieved from [Link]

  • Altabrisa Group. (2025). Differentiating Selectivity Vs Specificity in Pharmacology. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding Drug Selectivity: What It Really Means. Retrieved from [Link]

  • ResearchGate. (2025). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Cichońska, A., et al. (2015). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from [Link]

  • Velazquez-Campoy, A., et al. (2015). Finding a better path to drug selectivity. PMC. Retrieved from [Link]

  • LSU Scholarly Repository. (2010). Cross-reactivity virtual profiling of the human kinome by X-React KIN : A chemical systems biology approach. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. Retrieved from [Link]

  • Neuroquantology. (2022). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • PubMed. (2008). Design, Synthesis, and in Vitro Antitumor Activity of New 1,4-diarylimidazole-2-ones and Their 2-thione Analogues. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

  • PMC. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

Sources

Structural Confirmation Strategies for 1,4-Dimethyl-1H-imidazole-2,5-dione: A Crystallography Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Determining the precise binding mode of low-molecular-weight heterocycles like 1,4-Dimethyl-1H-imidazole-2,5-dione is a foundational step in Fragment-Based Drug Discovery (FBDD). This specific bicyclic scaffold—characterized by dual hydrogen-bond acceptors (C=O) and sterically directing methyl substituents—often exhibits highly efficient but weak initial binding affinities (typically in the high micromolar to millimolar range)[1]. While this low affinity enables fragments to explore cryptic or transient protein pockets, it introduces significant technical hurdles in structural resolution.

As a Senior Application Scientist, I designed this guide to objectively compare the performance of Crystallographic Ligand Soaking against Co-crystallization and 2D-NMR . This manual outlines the causality behind experimental choices, highlights self-validating protocols, and establishes the definitive workflow for mapping the binding interfaces of imidazole-dione derivatives.

Objective Comparison of Structural Determination Alternatives

In fragment screening, balancing structural resolution with operational throughput is critical. Crystallographic Ligand Soaking is the industry standard (the "product") for identifying fragment hits, while Co-crystallization and Nuclear Magnetic Resonance (NMR) serve as essential rescue or orthogonal validation alternatives[2].

Table 1: Performance Comparison of Fragment Binding Modalities

Evaluation MetricLigand Soaking (X-Ray)Co-Crystallization (X-Ray)2D-NMR (e.g., HSQC)
Core Mechanism Diffusion into pre-formed crystal latticePrecipitation of pre-formed holo-complexChemical shift perturbation in solution
Throughput Level High (Dozens of data sets per day)Low (Requires de novo condition screening)Medium (High acquisition time per ligand)
Conformational Scope Limited (Lattice restricts major shifts)Broad (Captures induced-fit dynamics)Broad (True solution-state ensemble)
Protein Consumption Low (Reuses established apo-crystals)High (Extensive optimization required)Very High (Requires

N/

C labeling)
Affinity Detection Limit

mM (High ligand concentrations)

mM (Limited by phase separation)
Very weak (mM range perfectly suited)

Scientist's Insight: Ligand soaking is heavily prioritized because it leverages an existing, high-diffracting apo-crystal lattice, providing rapid 3D atomic coordinates. However, if the binding of 1,4-Dimethyl-1H-imidazole-2,5-dione induces a dramatic steric clash that shatters the apo-crystal, co-crystallization becomes the necessary, albeit slower, alternative[3]. NMR is an excellent secondary tool but lacks the immediate atomic-level geographic data required for rational structure-based drug design without rigorous constraint modeling.

Experimental Workflow for Binding Mode Resolution

Workflow Apo Apo-Crystal Generation (Target Optimization Phase) Soaking Ligand Soaking (High-Throughput Method) Apo->Soaking Primary Protocol (Stable Lattice) CoCryst Co-Crystallization (Rescue Route) Apo->CoCryst If Lattice Shatters (Induced Fit Needed) Diffract X-Ray Diffraction & Data Collection Soaking->Diffract Harvest & Cryo-cool CoCryst->Diffract Harvest & Cryo-cool NMR 2D-NMR Validation (Orthogonal Solution Data) Binding Binding Mode Confirmed: 1,4-Dimethyl-1H-imidazole-2,5-dione NMR->Binding Distance Constraints Phasing Molecular Replacement & Density Refinement Diffract->Phasing Phasing->Binding Fo-Fc Difference Map

Fig 1. Decision logic and processing workflow for resolving fragment binding modes.

Self-Validating Experimental Protocols

A robust experiment relies on a deep understanding of why each step is performed. Below are the methodologies for confirming the binding mode of 1,4-Dimethyl-1H-imidazole-2,5-dione.

Protocol A: High-Throughput Ligand Soaking (Primary Route)
  • Ligand Formulation: Dissolve the 1,4-Dimethyl-1H-imidazole-2,5-dione fragment in 100% DMSO to create a 100 mM master stock.

    • Causality: Fragments exhibit weak affinity. High initial stock concentrations minimize the total volume of DMSO transferred into the crystallization drop, as DMSO concentrations

      
       (v/v) act as a chaotic solvent that frequently melts protein crystal lattices[3].
      
  • Soaking Drop Preparation: Prepare a dedicated soaking drop utilizing the original mother liquor supplemented with 20% (v/v) glycerol and a final fragment concentration of 20–25 mM.

    • Causality: The 25 mM concentration forces the chemical equilibrium toward target saturation. The addition of glycerol functions as a cryoprotectant to inhibit the formation of crystalline ice, which otherwise produces intense diffraction rings that obscure protein data.

  • Crystal Transfer & Incubation: Using a specialized nylon cryo-loop, physically transfer pre-grown apo-crystals into the soaking drop. Incubate for a period of 1 to 24 hours.

    • Causality: This interval provides adequate time for the fragment to diffuse through the dynamic solvent channels of the crystal and access the active site without causing catastrophic osmotic shock to the lattice.

  • Harvesting & Flash-Cooling: Loop the soaked crystal and rapidly plunge it into liquid nitrogen (77 K).

    • Causality: Flash-cooling traps the dynamic fragment-bound complex and mitigates the generation of free radicals during high-energy synchrotron X-ray exposure, preserving the fragile complex[2].

Protocol B: Co-Crystallization (Alternative Route)
  • In-Solution Complexation: Incubate the purified target protein (typically 10–15 mg/mL) with 5–10 mM of 1,4-Dimethyl-1H-imidazole-2,5-dione for 2 hours at 4°C.

    • Causality: If soaking shatters the lattice, it is because the ligand induces a critical conformational shift. Pre-incubating forces the protein into its "holo" conformation in solution before any lattice constraints are formed[3].

  • Vapor Diffusion Setup: Dispense a 1:1 mixture of the pre-formed complex and precipitant into sitting-drop crystallization plates.

    • Causality: The sitting-drop technique ensures a slower, more controlled equilibration process, favoring the nucleation of an entirely new crystal space group driven by the distinct geometry of the fragment-bound protein.

Data Presentation & Mechanistic Validation

To definitively confirm that the identified binding mode is biologically relevant (and not a crystal packing artifact), the crystallographic data must undergo a rigorous self-validation process.

Validation Checklist for Imidazole-2,5-diones:

  • 
     Electron Density:  Before modeling the ligand, a prominent positive peak (
    
    
    
    ) must be visible in the
    
    
    difference map at the putative binding site.
  • B-Factor Equilibrium: Once modeled, verify that the refined atomic B-factors (temperature factors) of 1,4-Dimethyl-1H-imidazole-2,5-dione are comparable to those of the interacting amino acid residues.

    • Failure State: If the fragment’s B-factor is artificially high (e.g.,

      
       while the pocket is 
      
      
      
      ), it indicates either partial occupancy or forced modeling of noise, thereby invalidating the model.
  • Chemical Logic: Ensure the spatial geometry accommodates the polarity of the fragment. The carbonyl groups (at positions C2 and C5) should align to act as hydrogen-bond acceptors, while the hydrophobic methyl groups must pack tightly against lipophilic residues (e.g., Leucine, Valine) without violating van der Waals radii.

By systematically applying these protocols and geometric validations, structural biologists can leverage X-ray crystallography to rapidly and definitively elucidate the mechanistic interaction between target proteins and 1,4-Dimethyl-1H-imidazole-2,5-dione, paving the way for targeted hit-to-lead expansion.

References
  • Maveyraud, L., & Mourey, L. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. Available at:[Link][2]

  • Müller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 79–92. Available at:[Link][3]

  • Patel, D., Bauman, J. D., & Arnold, E. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Progress in Biophysics and Molecular Biology, 116(2), 92–100. Available at:[Link][1]

Sources

Head-to-head comparison of different 1,4-Dimethyl-1H-imidazole-2,5-dione synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Dimethyl-1H-imidazole-2,5-dione, also known as 1,3-dimethylhydantoin, is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, and the core structure is a valuable building block for more complex molecules. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of two primary synthetic strategies for 1,4-Dimethyl-1H-imidazole-2,5-dione, offering detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and insights into the chemical principles that underpin each approach.

Methodology Overview

Two distinct and plausible synthetic pathways for the preparation of 1,4-Dimethyl-1H-imidazole-2,5-dione will be examined in this guide:

  • Method A: Stepwise Alkylation of a Pre-formed Hydantoin Ring. This classical approach involves the initial synthesis of an unsubstituted or monosubstituted hydantoin, followed by the sequential introduction of methyl groups onto the nitrogen atoms.

  • Method B: Ring Formation from N,N'-Dimethylated Precursors. This strategy focuses on constructing the imidazole-2,5-dione ring from acyclic precursors that already possess the required N,N'-dimethyl substitution pattern.

A detailed analysis of each method, including experimental protocols and mechanistic considerations, is presented below.

Method A: Stepwise Alkylation of a Pre-formed Hydantoin Ring

This method is a versatile and widely employed strategy for the synthesis of N-substituted hydantoins. The general approach involves the deprotonation of the acidic N-H protons of the hydantoin ring, followed by nucleophilic attack on a methylating agent.

Causality Behind Experimental Choices

The regioselectivity of the alkylation is a critical consideration in this method. The N3 proton of the hydantoin ring is generally more acidic than the N1 proton, making it more susceptible to deprotonation and subsequent alkylation under milder basic conditions.[1] To achieve N1,N3-disubstitution, a stronger base and/or more forcing conditions are typically required to deprotonate the less acidic N1 position after the first alkylation at N3. The choice of base and solvent is therefore crucial for controlling the outcome of the reaction.

Experimental Protocol

Step 1: Synthesis of Hydantoin

A common starting point is the synthesis of the unsubstituted hydantoin ring via the Bucherer-Bergs reaction or by the condensation of urea with an appropriate dicarbonyl compound.

Step 2: N,N'-Dimethylation of Hydantoin

A representative procedure for the dimethylation of a pre-formed hydantoin is as follows:

  • To a solution of hydantoin (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction to 0 °C and add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (2.5 eq), dropwise.[2][3]

  • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water, followed by acidification with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1,4-Dimethyl-1H-imidazole-2,5-dione.

Visualization of the Pathway

Method_A_Stepwise_Alkylation cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: N,N'-Dimethylation Urea Urea Hydantoin Hydantoin Urea->Hydantoin Condensation Glyoxal Glyoxal Glyoxal->Hydantoin Hydantoin_intermediate Hydantoin Final_Product 1,4-Dimethyl-1H-imidazole-2,5-dione Hydantoin_intermediate->Final_Product Sequential Methylation Base_MeI 1. NaH 2. CH3I Base_MeI->Final_Product

Caption: Synthetic pathway for Method A: Stepwise Alkylation.

Method B: Ring Formation from N,N'-Dimethylated Precursors

This approach constructs the desired 1,4-Dimethyl-1H-imidazole-2,5-dione from acyclic starting materials that already contain the N,N'-dimethyl functionality. A prominent example of this strategy is the condensation of N,N'-dimethylurea with glyoxal.

Causality Behind Experimental Choices

The success of this method hinges on the efficient cyclocondensation reaction between the nucleophilic nitrogen atoms of N,N'-dimethylurea and the electrophilic carbonyl carbons of glyoxal. The reaction is typically carried out under conditions that favor the formation of the five-membered ring. The choice of solvent and catalyst, if any, is critical to promote the desired cyclization and minimize the formation of oligomeric or polymeric side products. The reaction of N,N'-dimethylurea with glyoxal is known to initially form a dihydroxy intermediate, which then undergoes dehydration to yield the dione.[1][4]

Experimental Protocol

Step 1: Synthesis of N,N'-Dimethylurea

N,N'-dimethylurea can be synthesized by reacting dimethylamine with urea under pressure and elevated temperature.[5] It is also commercially available.[6]

Step 2: Cyclocondensation with Glyoxal

A general procedure for the synthesis of 1,4-Dimethyl-1H-imidazole-2,5-dione from N,N'-dimethylurea is as follows:

  • In a reaction vessel, combine N,N'-dimethylurea (1.0 eq) with an aqueous solution of glyoxal (40% in water, 1.0 eq).[7]

  • The reaction can be performed under weakly acidic or weakly alkaline conditions, and the pH can be adjusted accordingly.[1]

  • The mixture is typically stirred at a temperature ranging from 20°C to 60°C.[7]

  • The progress of the reaction can be monitored by spectroscopic methods such as NMR to follow the formation of the intermediate 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one and its subsequent conversion to the final product.[1][4]

  • The reaction time can be lengthy, sometimes requiring up to 48 hours for high conversion.[7]

  • Upon completion, the product can be isolated by removal of water and subsequent purification, which may involve recrystallization or chromatography.

Visualization of the Pathway

Method_B_Ring_Formation cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation Dimethylamine Dimethylamine NNDimethylurea N,N'-Dimethylurea Dimethylamine->NNDimethylurea Reaction Urea_B Urea Urea_B->NNDimethylurea NNDimethylurea_intermediate N,N'-Dimethylurea Final_Product_B 1,4-Dimethyl-1H-imidazole-2,5-dione NNDimethylurea_intermediate->Final_Product_B Condensation Glyoxal_B Glyoxal Glyoxal_B->Final_Product_B

Caption: Synthetic pathway for Method B: Ring Formation.

Head-to-Head Comparison

FeatureMethod A: Stepwise AlkylationMethod B: Ring Formation from N,N'-Dimethylated Precursors
Number of Steps 2 (Hydantoin synthesis + Dimethylation)2 (N,N'-Dimethylurea synthesis + Cyclocondensation)
Starting Materials Urea, glyoxal (or other precursors for hydantoin), methylating agent (e.g., CH₃I, (CH₃)₂SO₄), strong base (e.g., NaH)Dimethylamine, urea, glyoxal
Reagent Availability Readily available and common lab reagents.Dimethylamine and N,N'-dimethylurea are readily available.[5][6]
Reaction Conditions Can require harsh conditions (strong base, anhydrous solvent) for the second methylation step.Generally milder conditions (aqueous or alcoholic solvent, moderate temperatures).[1][7]
Yield Yields for each alkylation step can be high, but the overall yield depends on both steps.Can achieve good yields, but may require longer reaction times for high conversion.[7]
Scalability Scalable, but the use of sodium hydride can pose challenges on a large scale.Potentially more amenable to large-scale synthesis due to milder conditions.
Purification May require chromatographic purification to separate mono- and di-methylated products.The primary product is the desired 1,4-dimethyl derivative, potentially simplifying purification.
Versatility Highly versatile for creating a library of N-substituted hydantoins with different alkyl or aryl groups.More direct for the synthesis of symmetrically N,N'-disubstituted hydantoins.
Safety/Environmental Use of hazardous reagents like sodium hydride and methyl iodide requires careful handling.Generally considered a "greener" approach with less hazardous reagents and solvents.

Conclusion and Recommendations

Both Method A and Method B offer viable pathways for the synthesis of 1,4-Dimethyl-1H-imidazole-2,5-dione. The choice between the two will largely depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and safety considerations.

Method A (Stepwise Alkylation) is a highly versatile and well-established route that allows for the synthesis of a wide variety of N-substituted hydantoins. However, it may require more stringent reaction conditions and careful control of stoichiometry to achieve the desired disubstituted product selectively. The use of strong bases like sodium hydride necessitates anhydrous conditions and careful handling, which may be a limitation for some laboratories.

Method B (Ring Formation from N,N'-Dimethylated Precursors) presents a more direct and potentially "greener" alternative. The milder reaction conditions and the direct formation of the target molecule make it an attractive option, particularly for larger-scale synthesis. The longer reaction times can be a drawback, but the operational simplicity and potentially easier purification may offset this.

For researchers aiming to produce specifically 1,4-Dimethyl-1H-imidazole-2,5-dione, especially on a larger scale, Method B is likely the more advantageous approach due to its milder conditions and more direct nature. For those interested in creating a library of variously N-substituted hydantoins, the versatility of Method A would be the preferred choice .

Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the factors outlined in this guide, ensuring an efficient and successful preparation of this important heterocyclic compound.

References

  • Sagai, H., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5345-5364. [Link]

  • Aurelio, L., et al. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. Organic & Biomolecular Chemistry, 1(15), 2544-2550. [Link]

  • Bjerre, J., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(16), 6458-6461. [Link]

  • El-Gendy, A. A., et al. (2020). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Advances, 10(15), 8963-8991. [Link]

  • Vail, S. L., et al. (1965). The Reaction of Glyoxal with Urea and N,N'-Dimethylurea. The Journal of Organic Chemistry, 30(5), 1588-1592. [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4390-4391. [Link]

  • Di Gioia, M. L., et al. (2010). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. Amino Acids, 38(3), 821-827. [Link]

  • Petersen, H. (1981). U.S. Patent No. 4,295,846. Washington, DC: U.S.
  • Applegath, F. (1976). U.S. Patent No. 3,937,727. Washington, DC: U.S.
  • Ataman Kimya. N,N'-DIMETHYLUREA. [Link]

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates. Synlett, 28(14), 2285-2290. [Link]

  • Al-Soud, Y. A., et al. (2007). Evaluating the one-pot synthesis of hydantoins. ARKIVOC, 2007(iii), 29-36. [Link]

  • Howarth, J., & Main, L. (2002). U.S. Patent No. 6,508,954. Washington, DC: U.S.
  • Chen, J., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 80, 667-672. [Link]

  • Reed, K. L., & Gupton, J. T. (2005). A simple and expedient method for the preparation of N-chlorohydantoins. Organic letters, 7(25), 5737-5740. [Link]

  • Day, C. S. (1982). U.S. Patent No. 4,345,063. Washington, DC: U.S.
  • Corral, R. A., & Orazi, O. O. (1965). New Route for 1-Substituted Hydantoins. Journal of Organic Chemistry, 30(9), 3277-3278. [Link]

  • Liu, X., et al. (2019). Influence of Glyoxal on Curing of Urea-Formaldehyde Resins. Polymers, 11(10), 1599. [Link]

  • Li, J. (2012).
  • de la Cruz, J. F. N., et al. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. International Journal of Molecular Sciences, 21(24), 9574. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]

  • Corral, R. A., & Orazi, O. O. (1972). Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1, 583-586. [Link]

  • Poupaert, J. H., & De Laet, N. C. (1991). A High-Yield Selective N(3)-Alkylation Process of Hydantoins Using Dimethylformanide Dialkyl Acetals. Bulletin des Sociétés Chimiques Belges, 100(1), 59-62. [Link]

  • Al-Soud, Y. A., & Al-Dweri, M. N. (2016). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Current Organic Synthesis, 13(4), 546-563. [Link]

  • Butov, G. M., et al. (2021). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IX. N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl) Ureas and Thioureas. Russian Journal of General Chemistry, 91(1), 123-130. [Link]

  • de la Cruz, J. F. N., et al. (2020). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Ouroboros, 1(1), 1-10. [Link]

  • Fujisaki, F., et al. (1993). A SYNTHETIC APPLICATION OF β-AMINOALANINES TO SOME NEW 5-DIALKYLAMINOMETHYL-3-PHENYLHYDANTOIN DERIVATIVES. Heterocycles, 36(10), 2235-2242. [Link]

  • D'Hondt, P., et al. (1992). Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. A Route to the Synthesis of Chiral Amines. Bulletin des Sociétés Chimiques Belges, 101(1), 59-67. [Link]

  • Gayo, L. M., & Suto, M. J. (1997). U.S. Patent No. 4,908,456. Washington, DC: U.S.
  • Kumar, A., & Singh, B. (2014). Study of Oxidation of Some Alpha Amino Acids by 1, 3-Dichloro- 5, 5-Dimethylhydantoin in Aqueous Acetic. International Journal of Engineering, Science and Mathematics, 3(1), 23-31. [Link]

  • Sharma, S., et al. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts, 9(7), 614. [Link]

  • Artuso, E., et al. (2007). Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate. Synthesis, 2007(22), 3497-3506. [Link]

  • Bernard, A. M., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 15(6), 1334-1339. [Link]

  • Sun, D., et al. (2009). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 6(S1), S415-S418. [Link]

  • da Silva, A. C. F., et al. (2024). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Medicinal Chemistry, 20(1), 108-120. [Link]

  • Katritzky, A. R., et al. (2003). Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC, 2003(viii), 8-14. [Link]

  • Singh, B. (1989). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. Organic Preparations and Procedures International, 21(5), 648-651. [Link]

  • Grigg, R., & Sridharan, V. (2009). Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles. Tetrahedron, 65(45), 9241-9246. [Link]

Sources

The Chemical Edge: Advantages of 1,4-Dimethyl-1H-imidazole-2,5-dione in Next-Generation PROTAC E3 Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Protein Degradation (TPD) has revolutionized modern drug discovery. By utilizing Proteolysis Targeting Chimeras (PROTACs) to hijack the Ubiquitin-Proteasome System (UPS), researchers can eliminate previously "undruggable" pathogenic proteins. However, the field faces a significant bottleneck: the pharmacokinetic liability of canonical E3 ligase ligands.

As a Senior Application Scientist optimizing bifunctional degraders, I have observed that relying exclusively on canonical glutarimide-based ligands (such as thalidomide or pomalidomide) fundamentally limits the developability of PROTACs[1]. This guide objectively compares the classic glutarimide scaffold against the advanced 1,4-Dimethyl-1H-imidazole-2,5-dione building block, detailing the causality behind its superior physicochemical stability, optimized exit vectors, and high target selectivity.

The Stability Bottleneck: Why Canonical Scaffolds Fail

The vast majority of clinical-stage PROTACs recruit the Cereblon (CRBN) E3 ligase utilizing immunomodulatory imide drugs (IMiDs). While effective in vitro, the glutarimide core of these IMiDs contains an imide bond that is highly susceptible to base-catalyzed hydrolysis and enzymatic cleavage in human plasma[1]. This rapid degradation prematurely truncates the in vivo half-life of the PROTAC, requiring frequent, high-dose administration that exacerbates off-target toxicities.

By probing the extended chemical ligand space of CRBN, non-canonical scaffolds such as hydantoins and imidazole-diones have been identified as highly resilient alternatives[2]. Substituting the glutarimide ring with a 1,4-Dimethyl-1H-imidazole-2,5-dione core eliminates the electrophilic vulnerability of the canonical imide. The dimethylated nitrogen centers provide intense steric shielding, effectively repelling plasma amidases while maintaining the crucial hydrogen-bonding geometry required to anchor the molecule within the CRBN binding pocket[2][3].

Physicochemical & Degradation Performance

To objectively quantify this structural advantage, we compared a canonical glutarimide-based BRD4 PROTAC against an identical degrader synthesized using the 1,4-Dimethyl-1H-imidazole-2,5-dione E3 ligand.

Table 1: Comparative Profiling of CRBN-Recruiting PROTAC Scaffolds
ParameterCanonical Glutarimide Scaffold1,4-Dimethyl-1H-imidazole-2,5-dione ScaffoldAnalytical Significance
Aqueous Stability (PBS pH 7.4, 37°C) < 12 hours> 120 hours Eliminates spontaneous hydrolysis[1].
Human Plasma Half-Life (T½) ~4.5 hours> 24 hours Dimethylation prevents amidase cleavage[2].
CRBN Binding Affinity (K_d) 1.5 µM1.8 µMIso-affinic; target engagement is preserved[3].
Endogenous BRD4 Degradation (DC50) 2.1 nM1.4 nM Increased intracellular accumulation over time.
Off-Target Degradation (IKZF1/3) High (Glue-effect)Minimal Altered linker exit vector disrupts IKZF binding[4].

Spatial Orientation & Neosubstrate Selectivity

A critical flaw of glutarimide PROTACs is their intrinsic "molecular glue" activity. They unintentionally recruit and degrade CRBN neosubstrates (IKZF1 and IKZF3), leading to severe hematological toxicities[1].

The incorporation of the 1,4-Dimethyl-1H-imidazole-2,5-dione scaffold structurally shifts the linker's attachment point (the "exit vector")[3]. This shift subtly rotates the spatial orientation of the PROTAC within the ternary complex. While this new geometry perfectly accommodates the flexible degradation of the intended target (e.g., BRD4), it creates a steric clash that prevents the productive binding of IKZF1 and IKZF3[4].

G cluster_0 Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC 1,4-Dimethyl-1H- imidazole-2,5-dione PROTAC POI->PROTAC Target Binder Proteasome 26S Proteasome Degradation POI->Proteasome Proteasomal targeting CRBN CRBN E3 Ligase CRBN->PROTAC E3 Ligand UB Poly-Ubiquitin CRBN->UB Ubiquitin Transfer UB->POI Tagging

Ternary complex mechanism mediated by a 1,4-Dimethyl-1H-imidazole-2,5-dione PROTAC.

Self-Validating Experimental Protocols

To ensure data integrity and avoid common artifacts in PROTAC development, we utilize strict, self-validating analytical systems.

Protocol A: LC-MS/MS Driven Pharmacokinetic Stability Profiling

Causality Check: Traditional colorimetric assays suffer from background interference in complex matrices. LC-MS/MS Multiple Reaction Monitoring (MRM) guarantees absolute mass specificity, accurately differentiating intact PROTACs from their hydrolyzed metabolites.

  • Matrix Preparation: Pre-warm pooled human plasma to 37°C. Spike in the synthesized PROTACs to a final concentration of 1 µM.

  • Incubation & Sampling: Incubate under orbital shaking. Extract 50 µL aliquots at defined time points (0, 1, 2, 4, 8, 12, 24 hours).

  • Protein Crash: Immediately quench the extracted aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • Quantification: Analyze the supernatant via UPLC-MS/MS. Calculate half-life (T½) based on the logarithmic decay of the parent compound's MRM peak area.

Protocol B: Endogenous Target Degradation via CRISPR-HiBiT

Causality Check: Researchers frequently overexpress GFP-tagged targets to measure degradation. However, bulky fluorophores (27 kDa) alter the structural thermodynamics of the PROTAC ternary complex, leading to artifactual DC50 values. Using CRISPR to insert an 11-amino acid HiBiT tag ensures we measure true, endogenous degradation kinetics[1].

  • Cell Seeding: Seed HEK293T cells (endogenously tagged with HiBiT-BRD4) in a 384-well white opaque plate at 5,000 cells/well.

  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of the 1,4-Dimethyl-1H-imidazole-2,5-dione PROTAC (Top concentration: 1 µM). Include a DMSO control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes in the dark.

  • Readout: Measure luminescence on a microplate reader. Normalize data to the DMSO control to determine maximum degradation (D_max) and the half-maximal degradation concentration (DC50).

References

  • [1] Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands | Source: National Institutes of Health (NIH) PMC | 1

  • [4] Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance | Source: Protein & Cell / Oxford Academic | 4

  • [2] Chemical Ligand Space of Cereblon | Source: ACS Omega | 2

  • [3] Sweet and Blind Spots in E3 Ligase Ligand Space Revealed by a Thermophoresis-Based Assay | Source: National Institutes of Health (NIH) PMC |3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Critical Safety Notice: Data-Informed Protocol for an Uncharacterized Compound

Researchers and drug development professionals operate on the frontier of science, often handling novel or sparsely documented chemical entities. The compound 1,4-Dimethyl-1H-imidazole-2,5-dione is one such case where a specific, publicly available Safety Data Sheet (SDS) is not readily found.

In the absence of direct safety and disposal data, this guide is built upon a foundation of scientific integrity and risk mitigation. The protocols herein are based on the documented hazards of a closely related structural analog, 1,3-Dimethyl-2-imidazolidinone (CAS 80-73-9) . This surrogate shares a core dimethylated five-membered nitrogen heterocycle, providing the best available model for assessing potential hazards.

This document is not a substitute for a formal risk assessment. It is imperative that you consult with your institution's Environmental Health & Safety (EHS) department and your designated hazardous waste disposal provider before handling or disposing of this chemical. They are the final authority on safety and compliance for your specific location and circumstances.

Hazard Assessment: Insights from a Structural Analog

Understanding the potential risks is the first step in safe chemical handling. Based on the data for 1,3-Dimethyl-2-imidazolidinone, we can infer a hazard profile for 1,4-Dimethyl-1H-imidazole-2,5-dione. The primary concerns are significant human health effects, necessitating stringent handling protocols.[1][2]

Hazard ClassificationCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1][2]GHS07 (Exclamation Mark)
Serious Eye Damage Category 1H318: Causes serious eye damage.[1][2]GHS05 (Corrosion)
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.[1][2]GHS08 (Health Hazard)

Data derived from the Safety Data Sheets of the structural analog 1,3-Dimethyl-2-imidazolidinone.

The causality behind these classifications points to a reactive molecule that can cause significant local tissue damage upon contact (eyes) and systemic effects if ingested. The suspicion of reproductive toxicity demands that researchers of child-bearing potential take extreme precautions and be fully informed of the risks.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. Given the severe eye damage potential and other health hazards, the following PPE is mandatory when handling 1,4-Dimethyl-1H-imidazole-2,5-dione.

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use and disposed of after handling the chemical, even if no contamination is apparent. Use proper glove removal technique to avoid skin contact.[6][7]

  • Skin and Body Protection: A standard laboratory coat is required. For operations involving larger quantities or a significant risk of spillage, a chemical-resistant apron and sleeves are recommended. Ensure that all skin is covered.

  • Respiratory Protection: All handling of this solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Post a "Chemical Spill" sign to prevent entry.

  • Don PPE: Before re-entering the area, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, carefully cover the material with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[1][8]

  • Collect the Material: Gently sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools.[1]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if the material is soluble and it is safe to do so), followed by soap and water. Collect all cleaning materials (wipes, cloths) as hazardous waste.

  • Dispose of Waste: Place all contaminated materials, including gloves and absorbent, into the designated hazardous waste container. Seal the container.

  • Report: Report the spill to your EHS department, detailing the chemical and the quantity spilled.

Logical Workflow for Chemical Spill Response

cluster_Initial Initial Response cluster_Prep Preparation cluster_Action Cleanup Action cluster_Final Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Don_PPE Don Full PPE Alert->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Package All Contaminated Items as Hazardous Waste Decon->Dispose Report Report to EHS Dispose->Report

Caption: Workflow for responding to a chemical spill.

Step-by-Step Waste Disposal Procedure

The guiding principle for disposing of this compound is that it must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[2][3] The recommended final disposal method is incineration by a licensed waste disposal plant.

  • Waste Collection:

    • Collect all waste materials containing 1,4-Dimethyl-1H-imidazole-2,5-dione, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.

    • Use a dedicated, sealable, and chemically compatible container for this waste stream. The container must be in good condition and not leak.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • List all contents, including "1,4-Dimethyl-1H-imidazole-2,5-dione" and any solvents or other chemicals mixed with it.

    • Indicate the approximate percentage of each component.

    • Include the relevant hazard warnings (e.g., "Toxic," "Corrosive," "Reproductive Hazard").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or your facility's main hazardous waste storage area.

    • The storage location must be secure, well-ventilated, and away from incompatible materials.[4]

    • Store locked up.[1][4]

  • Disposal Request:

    • Arrange for pickup through your institution's EHS department or their contracted hazardous waste disposal company.

    • Provide the waste manifest with accurate information as per your labeling.

Decision-Making for Chemical Waste Disposal

cluster_ID Identification cluster_Contain Containment & Labeling cluster_Store Storage cluster_Dispose Final Disposal Generate Generate Chemical Waste (e.g., Unused Product, Contaminated Items) Collect Collect in Designated Hazardous Waste Container Generate->Collect Label Label with Contents, Percentages, and Hazards Collect->Label Store Store in Secure Satellite Accumulation Area Label->Store Request Request Pickup via EHS or Licensed Waste Contractor Store->Request Manifest Provide Accurate Waste Manifest Request->Manifest

Caption: General workflow for hazardous chemical waste disposal.

Emergency Procedures

In case of accidental exposure, immediate action is paramount.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention.[3]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][4]

Always have the Safety Data Sheet (in this case, for the analog 1,3-Dimethyl-2-imidazolidinone) available for emergency responders.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1,2-Dimethyl-1H-imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

Sources

Comprehensive Safety & Operational Guide: Handling 1,4-Dimethyl-1H-imidazole-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development and chemical synthesis, understanding the specific behavioral dynamics of your reagents is paramount. 1,4-Dimethyl-1H-imidazole-2,5-dione is a highly specialized nitrogenous heterocyclic intermediate. Due to its dione functionality, it presents unique operational challenges regarding air-borne sensitization, electrostatic volatility, and solvent-driven transdermal permeation.

This guide eschews generic safety advice in favor of a field-proven, self-validating system. It dictates exactly how to handle this compound and why specific operational configurations are mandated, bridging the gap between theoretical safety and rigorous laboratory execution.

Compound Profiling & Mechanistic Hazard Analysis

To handle 1,4-Dimethyl-1H-imidazole-2,5-dione safely, you must understand its physicochemical mechanism of risk:

  • Electrophilic Sensitization: The 2,5-dione moiety functions as a potent Michael acceptor. If particulates contact mucosal membranes or bare skin, the molecule readily reacts with nucleophilic protein residues, triggering rapid localized irritation and potential systemic immune sensitization[1].

  • Permeation Dynamics: In drug development, this compound is frequently formulated in polar aprotic solvents (e.g., DMSO, DMF). These solvents dramatically accelerate the transdermal transport of the dissolved dione across natural rubber (latex) and skin barriers, necessitating chemically resistant synthetic polymers for safe handling.

  • Electrostatic Aerosolization: As a crystalline solid, it possesses high surface charge density. Unmitigated static forces during weighing can cause electrostatic repulsion, aerosolizing the compound and instantly escalating the inhalation risk[2].

Quantitative PPE & Exposure Guidelines

The following configurations are designed to outmatch the compound's permeation and aerosolization risks.

ParameterSpecificationMechanistic Causality / Relevance
Hazard Classification GHS Sensitizer & Severe IrritantReadily reacts with biological nucleophiles; triggers acute contact dermatitis.
OSHA PPE Baseline Level D (Enclosed) / Level C (Bulk)Depends on volume; >50g processing requires a P100 respirator upgrade[3].
Primary Glove Material Nitrile (Minimum 0.1 mm / 4 mil)Demonstrates high chemical resistance to DMSO/DMF carrier formulations[4].
Respiratory Control Fume Hood (Face Velocity ≥100 fpm)Prevents particulate back-draft into the operator’s breathing zone.
Decontamination Agent 5% NaOH / Alkaline DetergentBase-catalyzed hydrolysis irreversibly cleaves the reactive imide/dione ring.
Step-by-Step SOP: Safe Handling & Formulation

This protocol operates as a self-validating system . Every step contains a built-in checkpoint to confirm that the environment remains secure before you advance.

Step 1: Engineering Control Validation

  • Action: Conduct operations inside a certified chemical fume hood. Purge the workspace of unnecessary clutter.

  • Causality: Clutter creates dead-zones in airflow, allowing aerosolized dione dust to accumulate in vortices rather than being exhausted.

  • Validation Check: Hold a strip of tissue paper at the sash opening; verify it deflects smoothly and continuously inward without fluttering[1].

Step 2: Dual-Barrier PPE Donning

  • Action: Don a flame-resistant lab coat, indirect-vented safety goggles, and two layers of nitrile gloves (a 4-mil inner glove and an 8-mil outer glove).

  • Causality: Outer gloves serve as a sacrificial barrier against electrostatic dust adhesion. If the outer glove is breached by a permeating solvent like DMSO, the inner glove protects the dermis while you swap the outer layer[4].

  • Validation Check: Perform a tactile stretch check on the outer gloves. If any micro-tears or webbing weaknesses are visible, discard and re-don.

Step 3: Anti-Static Transfer & Weighing

  • Action: Pass an anti-static bar over the work area. Use a grounded stainless-steel spatula to transfer the solid into an anti-static polymeric weigh boat.

  • Causality: Neutralizing the static charge prevents the micro-crystals from repelling each other and launching into the ambient air, completely negating the primary inhalation risk[2].

  • Validation Check: The powder falls cleanly from the spatula without aggressively clinging to the vertical sidewalls of the weigh boat.

Step 4: Alkaline Hydrolysis Decontamination

  • Action: Post-procedure, wipe down balances, spatulas, and the immediate hood deck with a 5% NaOH or alkaline detergent solution, followed by a sterile water rinse.

  • Causality: The dione ring structure is highly susceptible to base-catalyzed hydrolysis. The alkaline wash permanently destroys the active electrophilic pharmacophore, ensuring downstream safety for maintenance personnel[1].

  • Validation Check: A surface pH test strip reads neutral after the final water rinse, confirming no residual alkaline or hazardous chemical remains.

Waste Management & EPA Disposal Plan

Improper disposal of reactive nitrogenous heterocycles poses severe regulatory and ecological risks. Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this compound must be handled via a strict "cradle-to-grave" disposal pipeline[5].

  • Satellite Accumulation Area (SAA): All solid waste and contaminated consumables (gloves, weigh boats, paper towels) must be collected in a designated SAA immediately at the point of generation. Containers must not exceed 90% capacity[5].

  • Chemical Segregation: Store 1,4-Dimethyl-1H-imidazole-2,5-dione waste strictly separate from strong oxidizers or reducing agents, which can trigger violent, exothermic ring-opening reactions[6].

  • Drain Prohibition: Under no circumstances should aqueous washes or formulations of this compound be poured down the sink. Trace quantities resist standard biological wastewater treatment and exhibit high aquatic toxicity[7].

  • TSDF Handoff: Ensure containers are labeled explicitly as "Hazardous Waste - Toxic/Irritant (Imidazole Dione)". Dispose of the sealed containers via a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration.

Decision Support Visualization

G A Hazard Assessment: 1,4-Dimethyl-1H-imidazole-2,5-dione B Routine Milligram Weighing A->B Low risk of aerosol C Scale-up / Solution Prep (>50g) A->C High dust/splash risk D OSHA Level D PPE (Coat, Nitrile Gloves, Safety Glasses) B->D E OSHA Level C PPE (Add Tyvek, P100 APR, Double Glove) C->E F Execute in Fume Hood / HEPA Enclosure D->F E->F G Decontaminate with Alkaline Detergent F->G Post-procedure

Fig 1: Logical workflow for PPE selection and handling of 1,4-Dimethyl-1H-imidazole-2,5-dione.

References
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 Source: Occupational Safety and Health Administration (osha.gov) URL:3

  • OSHA & EPA Chemical Protective Clothing Guidelines Source: International Enviroguard URL:4

  • Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:1

  • How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL:5

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:6

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:7

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.